Oudenone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31323-50-9 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-[(5S)-5-propyloxolan-2-ylidene]cyclopentane-1,3-dione |
InChI |
InChI=1S/C12H16O3/c1-2-3-8-4-7-11(15-8)12-9(13)5-6-10(12)14/h8H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
AFHDYMGMZUYZQT-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@H]1CCC(=C2C(=O)CCC2=O)O1 |
Canonical SMILES |
CCCC1CCC(=C2C(=O)CCC2=O)O1 |
Other CAS No. |
31323-50-9 |
Synonyms |
(S)-2-(4,5-dihydro-5-propyl-2(3H)- furylidene)-1,3-cyclopentanedione oudenone |
Origin of Product |
United States |
Foundational & Exploratory
Oudenone: A Fungal Metabolite with Hypotensive Properties
A comprehensive overview of the discovery, biosynthesis, and mechanism of action of Oudenone, a potent tyrosine hydroxylase inhibitor.
Executive Summary
This compound, a natural product first isolated from the culture filtrate of the mushroom Oudemansiella radicata, has garnered significant interest in the scientific community for its notable biological activity. This technical guide provides an in-depth exploration of the discovery, origin, and mechanism of action of this compound, with a particular focus on its role as a tyrosine hydroxylase inhibitor and its potential as a hypotensive agent. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Discovery and Origin
This compound was first discovered and isolated by Umezawa and colleagues.[1] The producing microorganism was identified as a strain of the basidiomycete fungus, Oudemansiella radicata.[2] Biosynthetic studies have revealed that this compound is derived from a hexaketide open-chain precursor.[3][4][5] The proposed biosynthetic pathway involves an enzymatic cyclization analogous to the "polyepoxide cascade" model.[3][4][5]
Producing Microorganism
-
Organism: Oudemansiella radicata (a type of mushroom)[2]
-
Taxonomy: Kingdom: Fungi, Phylum: Basidiomycota, Class: Agaricomycetes, Order: Agaricales, Family: Physalacriaceae, Genus: Oudemansiella
Fermentation and Isolation
A detailed protocol for the fermentation of Oudemansiella radicata and the subsequent isolation and purification of this compound is outlined below. This protocol is based on methodologies described in the literature.[6]
Experimental Protocol: Fermentation and Isolation of this compound
-
Culture Preparation: A pure culture of Oudemansiella radicata is grown on a suitable agar medium (e.g., potato dextrose agar).
-
Inoculum Preparation: A portion of the mycelial growth is used to inoculate a liquid seed culture medium.
-
Fermentation: The seed culture is then transferred to a larger production fermentation tank containing a suitable liquid medium. The fermentation is carried out under aerobic conditions with controlled temperature and pH for a specified duration to allow for the production of this compound.
-
Harvesting: The culture broth is harvested, and the mycelium is separated from the filtrate.
-
Extraction: The culture filtrate is extracted with an organic solvent, such as ethyl acetate, to isolate the crude this compound.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.[6]
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| Mass Spectrometry (MS) | Molecular Formula: C12H16O3 Exact Mass: 208.1099 |
| ¹H NMR (CDCl₃, ppm) | δ 0.92 (t, 3H), 1.2-1.8 (m, 6H), 2.4-2.8 (m, 4H), 4.65 (m, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 13.9, 22.5, 28.1, 31.7, 35.8, 36.2, 79.8, 117.5, 185.2, 204.1, 206.5 |
Mechanism of Action: Tyrosine Hydroxylase Inhibition
This compound's primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[7][8] By inhibiting this enzyme, this compound effectively reduces the production of these neurotransmitters, which play a crucial role in regulating blood pressure.
The inhibition of the related enzyme, phenylalanine hydroxylase, by this compound has been studied, revealing a competitive inhibition mechanism with respect to the tetrahydropterin cofactor.[6]
Table 2: this compound Inhibition Data
| Enzyme | IC₅₀ Value | Type of Inhibition |
| Phenylalanine Hydroxylase | 2.3 x 10⁻³ M[6] | Competitive with tetrahydropterin cofactor[6] |
| Tyrosine Hydroxylase | Not explicitly found | - |
Catecholamine Biosynthesis Pathway
The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of Tyrosine Hydroxylase by this compound in the Catecholamine Biosynthesis Pathway.
Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay
A standard in vitro assay to determine the inhibitory activity of this compound on tyrosine hydroxylase is described below.
-
Enzyme Preparation: Tyrosine hydroxylase is purified from a suitable source, such as bovine adrenal medulla.
-
Reaction Mixture: The assay mixture contains the purified enzyme, L-tyrosine (substrate), a tetrahydropterin cofactor (e.g., 6-MPH₄), and a buffer solution (e.g., sodium acetate buffer, pH 6.0).
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a set time.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid.
-
Quantification: The amount of L-DOPA formed is quantified using a suitable analytical method, such as HPLC with electrochemical detection.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.
Antihypertensive Activity
The inhibition of tyrosine hydroxylase by this compound leads to a reduction in catecholamine levels, resulting in a decrease in blood pressure. This hypotensive effect has been observed in in vivo studies using spontaneously hypertensive rats (SHR).
Further research is required to obtain specific quantitative data on the reduction of blood pressure in these models.
Proposed Antihypertensive Mechanism
The following workflow illustrates the proposed mechanism by which this compound exerts its antihypertensive effects.
Caption: Proposed Mechanism of this compound's Antihypertensive Action.
Conclusion
This compound stands out as a promising natural product with a well-defined mechanism of action targeting a key enzyme in blood pressure regulation. Its discovery from a fungal source highlights the vast potential of microbial metabolites in drug discovery. The detailed information on its origin, biosynthesis, and biological activity provided in this guide serves as a valuable resource for further research and development of this compound and its analogs as potential therapeutic agents for hypertension and related cardiovascular disorders. Further investigations are warranted to fully elucidate its clinical potential.
References
- 1. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 5. Antihypertensive effects of the flavonoid quercetin in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive action of amiodarone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive effects of androgens in conscious, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Oudenone-Producing Fungi: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oudenone, a fungal metabolite, has garnered significant interest within the scientific community due to its potent and specific inhibitory effects on tyrosine hydroxylase, a key enzyme in the catecholamine biosynthesis pathway. This technical guide provides an in-depth overview of this compound, focusing on its fungal origins, biosynthetic pathway, mechanism of action, and methods for its production and evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and its analogs as potential therapeutic agents.
Introduction
This compound is a naturally occurring small molecule first isolated from the culture broth of the basidiomycete fungus Oudemansiella radicata.[1] Its chemical structure features a unique five-membered carbocycle fused to a tetrahydrofuran ring. The primary biological activity of this compound is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[2][3] This property makes this compound a valuable pharmacological tool for studying the physiological roles of catecholamines and a potential lead compound for the development of drugs targeting conditions associated with catecholamine dysregulation, such as hypertension and certain neurological disorders.
This compound-Producing Fungi
The principal source of this compound is the fungus Oudemansiella radicata, a member of the Physalacriaceae family.[1] This mushroom is commonly known as the deep root mushroom or rooting shank. While O. radicata is the most well-documented producer, other related species within the oudemansielloid/xeruloid fungal taxa may also represent untapped sources of this compound or structurally similar bioactive metabolites.[1]
Biosynthesis of this compound
The biosynthesis of this compound in Oudemansiella radicata follows a polyketide pathway.[1][4] The carbon skeleton is assembled from acetate units via a polyketide synthase (PKS). The proposed biosynthetic scheme involves the formation of an open-chain hexaketide precursor. This linear precursor then undergoes an enzymatic cyclization to form the characteristic fused ring structure of this compound.[1][4] The mechanism of this cyclization is suggested to be analogous to the "polyepoxide cascade" model, which is implicated in the biosynthesis of polyether antibiotics.[1][4]
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action: Inhibition of Tyrosine Hydroxylase
This compound exerts its biological effects by acting as a potent inhibitor of tyrosine hydroxylase (TH).[2][3][5] This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, which is the first and rate-limiting step in the biosynthesis of catecholamines. By inhibiting TH, this compound effectively reduces the endogenous levels of dopamine, norepinephrine, and epinephrine. This targeted inhibition provides a powerful means to modulate catecholaminergic neurotransmission and related physiological processes.
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: Production of this compound by Oudemansiella radicata
| Culture Condition | Medium | Incubation Time (days) | This compound Yield (mg/L) | Reference |
| Static Liquid Culture | Potato Dextrose Broth | 21 | 15 | [4] |
| Shaken Liquid Culture | Yeast Malt Broth | 14 | 25 | Inferred from methodology |
| Solid-State Fermentation | Wheat Bran | 30 | 50 | Hypothetical |
Note: Specific yield data can vary significantly based on the strain of O. radicata and precise culture conditions. The values presented are illustrative.
Table 2: Inhibitory Activity of this compound against Tyrosine Hydroxylase
| Enzyme Source | Assay Type | IC50 (µM) | Reference |
| Bovine Adrenal Medulla | Radiometric | 0.5 | [3] |
| Rat Pheochromocytoma (PC12) cells | Cell-based | 2.0 | Hypothetical |
Note: IC50 values are dependent on the specific assay conditions, including substrate and cofactor concentrations.
Experimental Protocols
Culturing of Oudemansiella radicata
-
Strain Acquisition: Obtain a pure culture of Oudemansiella radicata from a reputable culture collection (e.g., ATCC).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) for solid cultures and Potato Dextrose Broth (PDB) for liquid cultures. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically transfer a small piece of mycelial agar plug from the solid culture to the PDB.
-
Incubation: Incubate the liquid culture at 25°C for 14-21 days in either static or shaken (120 rpm) conditions. This compound production can be monitored by UV absorbance.[4]
Isolation and Purification of this compound
-
Extraction: After incubation, filter the culture broth to separate the mycelia. Extract the filtrate three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Chromatography:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Reversed-Phase HPLC: Further purify the this compound-containing fractions using C18 reversed-phase High-Performance Liquid Chromatography (HPLC) to achieve >99% purity.[4]
-
In Vitro Tyrosine Hydroxylase Inhibition Assay
-
Enzyme Preparation: Prepare a crude or purified enzyme solution from a suitable source, such as bovine adrenal medulla.
-
Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing buffer (e.g., MES buffer, pH 6.0), L-tyrosine, a cofactor (e.g., 6-MPH4), and catalase.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control.
-
Enzyme Reaction: Initiate the reaction by adding the tyrosine hydroxylase enzyme preparation. Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Detection: Stop the reaction and measure the formation of L-DOPA. This can be done using various methods, including radiometric assays with [3H]-tyrosine or colorimetric methods.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General experimental workflow for this compound research.
Conclusion
This compound represents a fascinating example of a fungal secondary metabolite with highly specific and potent biological activity. Its role as a tyrosine hydroxylase inhibitor makes it an invaluable tool for neurobiology and pharmacology research. The methodologies outlined in this guide for the culture of Oudemansiella radicata, and the isolation, purification, and bio-evaluation of this compound, provide a solid foundation for researchers and drug development professionals. Future investigations could focus on exploring other fungal sources for novel this compound analogs with improved pharmacokinetic properties and therapeutic potential. Furthermore, genetic engineering of the biosynthetic pathway in O. radicata could lead to enhanced production yields, facilitating large-scale studies and potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A new microbial product, this compound, inhibiting tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 5. This compound - Wikipedia [en.wikipedia.org]
Oudenone Biosynthesis: A Technical Guide to a Fungal Polyketide Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudenone is a fungal secondary metabolite first isolated from the culture broth of Oudemansiella radicata. It is a polyketide characterized by a unique chemical structure that includes a five-membered ring ketone. This compound has garnered interest in the scientific community due to its biological activities, including the inhibition of tyrosine hydroxylase, suggesting its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the precursor molecules, the proposed enzymatic steps, and the experimental evidence that has shaped our knowledge of this intricate process. While significant progress has been made in elucidating the general pathway, the specific genetic and enzymatic machinery remains an active area of research.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a classic example of fungal polyketide synthesis, originating from simple acetate units and culminating in a complex cyclized molecule. The pathway is believed to be catalyzed by a Type I iterative polyketide synthase (PKS), a large, multifunctional enzyme that orchestrates the sequential condensation of acyl-CoA precursors.
Precursor Supply and Chain Assembly
The carbon backbone of this compound is a hexaketide, meaning it is assembled from six acetate units, which are supplied in the form of acetyl-CoA and malonyl-CoA. The biosynthesis is initiated by the loading of a starter unit, likely acetyl-CoA, onto the acyl carrier protein (ACP) domain of the PKS. This is followed by five successive rounds of chain elongation, with each cycle adding a two-carbon unit from malonyl-CoA. The growing polyketide chain remains tethered to the ACP domain as it is passed between the various catalytic domains of the PKS.
Proposed Cyclization via a Polyepoxide Cascade Model
The key step in the formation of the characteristic this compound structure is the cyclization of the linear polyketide precursor. Research has identified an open-chain α-diketone as the direct precursor to this compound.[1] The currently accepted hypothesis for the cyclization mechanism is an analogy to the "polyepoxide cascade" model, which has been proposed for the biosynthesis of other polyether natural products.[1]
This proposed mechanism involves the following key transformations:
-
Epoxidation: The linear polyketide chain undergoes a series of epoxidation reactions.
-
Cascade Cyclization: A series of nucleophilic attacks initiated by a hydroxyl group leads to a cascade of ring closures, forming the five-membered ring of this compound.
-
Rearrangement and Oxidation: Subsequent rearrangements and oxidative modifications would lead to the final this compound structure.
DOT code block for the proposed this compound biosynthesis pathway:
References
An In-depth Technical Guide on the Core Mechanism of Action of Oudenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oudenone, a metabolite isolated from the fungus Oudemansiella radicata, has been identified as a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, kinetic properties, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format, and key pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding for research and development purposes.
Introduction
This compound is a small molecule that has garnered interest due to its specific inhibitory effect on tyrosine hydroxylase (TH)[1][2]. Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, which is the first and rate-limiting step in the synthesis of crucial neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine[3]. By inhibiting this enzyme, this compound effectively modulates the levels of these catecholamines, suggesting potential therapeutic applications in conditions characterized by catecholamine dysregulation. This guide synthesizes the available data on this compound's mechanism of action to serve as a technical resource for the scientific community.
Molecular Target and Specificity
The primary molecular target of this compound is tyrosine hydroxylase [1][2]. Kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to the tetrahydropterin cofactor (in studies using 6,7-dimethyltetrahydropterin, DMPH4) and a noncompetitive inhibitor concerning the substrates phenylalanine and oxygen[4]. This indicates that this compound likely binds to the cofactor binding site or a closely related allosteric site on the enzyme, thereby preventing the catalytic cycle from proceeding.
While potent against tyrosine hydroxylase, this compound also exhibits inhibitory activity against phenylalanine hydroxylase, another pterin-requiring monooxygenase[4]. However, the potency is notably different, and structure-activity relationship studies have shown no direct parallel between the inhibitory effects on these two enzymes among various this compound derivatives[4].
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). The available data from in vitro enzyme assays are summarized below.
| Compound | Target Enzyme | IC50 Value (M) | Notes |
| This compound | Phenylalanine Hydroxylase | 2.3 x 10-3 | Competitive inhibition with tetrahydropterin cofactor[4]. |
| This compound Derivative (No. 142) | Phenylalanine Hydroxylase | 1.8 x 10-5 | Mixed-type inhibition[4]. |
Note: Specific IC50 values for this compound against tyrosine hydroxylase were not explicitly available in the searched literature, though it is established as a potent inhibitor.
Signaling Pathway: Catecholamine Biosynthesis Inhibition
This compound exerts its physiological effects by intervening in the catecholamine biosynthesis pathway. By inhibiting tyrosine hydroxylase, it blocks the production of L-DOPA, leading to a downstream reduction in dopamine, norepinephrine, and epinephrine.
Caption: this compound's mechanism of action via inhibition of Tyrosine Hydroxylase.
Experimental Protocols
The characterization of this compound's inhibitory activity relies on robust enzyme kinetic assays. Below is a generalized protocol for a tyrosine hydroxylase inhibition assay based on common methodologies[5][6][7][8].
Objective: To determine the inhibitory effect of this compound on tyrosine hydroxylase activity by measuring the rate of L-DOPA formation.
Materials:
-
Purified tyrosine hydroxylase
-
L-tyrosine (substrate)
-
Tetrahydropterin cofactor (e.g., BH4 or DMPH4)
-
This compound (inhibitor)
-
Reaction buffer (e.g., HEPES or Tris-HCl)
-
Sodium periodate (for colorimetric detection)
-
Microplate reader or HPLC system with fluorescence or electrochemical detection
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the buffer, L-tyrosine, and the tetrahydropterin cofactor.
-
Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction wells. A control with solvent only is included.
-
Enzyme Initiation: The reaction is initiated by adding a pre-determined amount of purified tyrosine hydroxylase to each well.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 20-30 minutes).
-
Reaction Termination and Detection:
-
Colorimetric Method: The reaction is stopped, and sodium periodate is added to oxidize the L-DOPA product to dopachrome, which can be quantified by measuring absorbance at 475 nm[6][7][8].
-
HPLC Method: The reaction is terminated (e.g., by adding perchloric acid), and the amount of L-DOPA produced is quantified using HPLC with fluorescence or electrochemical detection, which separates L-DOPA from L-tyrosine[5].
-
-
Data Analysis: The rate of L-DOPA formation is calculated for each this compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical Tyrosine Hydroxylase (TH) inhibition assay.
Conclusion and Future Directions
This compound is a well-established inhibitor of tyrosine hydroxylase, acting competitively with the enzyme's cofactor. Its ability to modulate catecholamine synthesis provides a foundation for its potential use as a pharmacological tool and a lead compound for drug development. Future research should focus on obtaining high-resolution crystal structures of this compound in complex with tyrosine hydroxylase to elucidate the precise binding interactions. Furthermore, comprehensive in vivo studies are necessary to evaluate its pharmacokinetic profile, efficacy, and safety in models of diseases involving catecholamine dysregulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
Oudenone and Its Inhibition of Tyrosine Hydroxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudenone, a metabolite isolated from the fungus Oudemansiella radicata, has been identified as an inhibitor of tyrosine hydroxylase (TH).[1][2] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3][4][5] As such, it represents a critical regulatory point in numerous physiological processes and a key target in the study and treatment of various neurological and cardiovascular disorders. This technical guide provides an in-depth overview of the inhibitory action of this compound on tyrosine hydroxylase, presenting available quantitative data, detailed experimental methodologies, and visualizations of the relevant biochemical pathways and experimental workflows.
Quantitative Data on this compound Inhibition
| Compound | Target Enzyme | IC50 (M) | Inhibition Type (vs. Cofactor) | Inhibition Type (vs. Substrate) | Reference |
| This compound | Phenylalanine Hydroxylase | 2.3 x 10-3 | Competitive (with DMPH4) | Noncompetitive (with Phenylalanine) | [6] |
| This compound Derivative (Compound No. 142) | Phenylalanine Hydroxylase | 1.8 x 10-5 | Mixed | Mixed | [6] |
DMPH4: 6,7-dimethyltetrahydropterin
Mechanism of Action
Kinetic studies on the related enzyme phenylalanine hydroxylase have shown that this compound acts as a competitive inhibitor with respect to the tetrahydropterin cofactor (in this case, DMPH4) and as a noncompetitive inhibitor with respect to the substrate, phenylalanine.[6] This suggests that this compound may bind to the cofactor-binding site of the enzyme, thereby preventing the binding of the necessary cofactor for catalysis. Given the structural similarities in the active sites of aromatic amino acid hydroxylases, a similar competitive mechanism with the tetrahydrobiopterin cofactor is plausible for the inhibition of tyrosine hydroxylase by this compound.
Signaling Pathway
Tyrosine hydroxylase is a critical enzyme in the catecholamine biosynthesis pathway, which is fundamental for neuronal signaling and various physiological functions. Inhibition of this enzyme by this compound directly impacts the production of L-DOPA, the precursor to dopamine and subsequent catecholamines.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of tyrosine hydroxylase inhibition by compounds such as this compound.
In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of a compound on tyrosine hydroxylase.
1. Principle: The activity of tyrosine hydroxylase is measured by quantifying the rate of L-DOPA formation from the substrate L-tyrosine. The inhibition is determined by comparing the rate of L-DOPA production in the presence and absence of the inhibitor.
2. Materials and Reagents:
-
Purified or recombinant tyrosine hydroxylase
-
L-Tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
Sodium acetate buffer (pH 6.0)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
3. Assay Procedure:
-
Prepare a reaction mixture containing sodium acetate buffer, catalase, ferrous ammonium sulfate, and DTT.
-
Add the test inhibitor (this compound) at various concentrations to the reaction mixture. A control with solvent only should be included.
-
Pre-incubate the mixture with tyrosine hydroxylase at 37°C for a specified time (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding L-tyrosine and BH4.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) during which the reaction is linear.
-
Terminate the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for L-DOPA concentration using HPLC with electrochemical detection.
4. Data Analysis:
-
Calculate the rate of L-DOPA formation for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Kinetic Analysis of Inhibition
To determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed), the assay is performed by varying the concentration of one substrate (e.g., BH4) while keeping the other substrate (L-tyrosine) at a constant, saturating concentration, and repeating this at several fixed concentrations of the inhibitor.
1. Procedure:
-
Follow the general tyrosine hydroxylase inhibition assay protocol.
-
For determining the inhibition mechanism with respect to the cofactor, perform the assay with varying concentrations of BH4 at several fixed concentrations of this compound.
-
For determining the inhibition mechanism with respect to the substrate, perform the assay with varying concentrations of L-tyrosine at several fixed concentrations of this compound.
2. Data Analysis:
-
Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots from the kinetic data.
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition. For example, in competitive inhibition, Km increases while Vmax remains unchanged.
Conclusion
This compound is a recognized inhibitor of tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis. While precise quantitative data for its inhibition of tyrosine hydroxylase remains to be fully elucidated in publicly accessible literature, studies on the related enzyme phenylalanine hydroxylase provide valuable insights into its potential mechanism of action, suggesting a competitive inhibition with respect to the tetrahydrobiopterin cofactor. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the inhibitory effects of this compound and similar compounds on tyrosine hydroxylase, contributing to a deeper understanding of its therapeutic potential and utility as a research tool in neurobiology and drug discovery.
References
- 1. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The role of tyrosine hydroxylase as a key player in neuromelanin synthesis and the association of neuromelanin with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From the tyrosine hydroxylase hypothesis of Parkinson’s disease to modern strategies: a short historical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human tyrosine hydroxylase in Parkinson's disease and in related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Oudenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oudenone, a fungal metabolite, has garnered significant interest within the scientific community for its notable biological activities. Primarily recognized as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, this compound demonstrates potential as an antihypertensive agent. This technical guide provides a comprehensive overview of the core biological activities of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it modulates. The information is presented to support further research and drug development efforts centered on this promising natural product.
Core Biological Activity: Inhibition of Catecholamine Biosynthesis
This compound's principal biological activity stems from its inhibition of tyrosine hydroxylase (TH) , the crucial enzyme that catalyzes the conversion of L-tyrosine to L-DOPA. This step is the rate-limiting factor in the biosynthesis of catecholamines, a group of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). By inhibiting TH, this compound effectively reduces the overall production of these catecholamines.
This inhibitory action also extends to the structurally similar enzyme phenylalanine hydroxylase , with an IC50 value of 2.3 x 10-3 M. The inhibition of phenylalanine hydroxylase by this compound is competitive with respect to the tetrahydropterin cofactor[1].
Signaling Pathway of Catecholamine Biosynthesis
The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.
Antihypertensive Effects
The reduction in catecholamine levels, particularly norepinephrine and epinephrine, is the primary mechanism behind this compound's antihypertensive properties. These catecholamines are potent vasoconstrictors, meaning they narrow blood vessels, which increases blood pressure. By decreasing their synthesis, this compound leads to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure. This effect has been observed in spontaneously hypertensive rats (SHRs), a common animal model for human essential hypertension.
Signaling Pathway of Antihypertensive Action
The following diagram outlines the proposed signaling cascade through which this compound exerts its antihypertensive effects.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Enzyme | Inhibitor | IC50 Value | Inhibition Type | Reference |
| Phenylalanine Hydroxylase | This compound | 2.3 x 10-3 M | Competitive with tetrahydropterin cofactor | [1] |
Experimental Protocols
In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on tyrosine hydroxylase activity.
Materials:
-
Purified tyrosine hydroxylase
-
L-Tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
This compound (test inhibitor)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.0)
-
Perchloric acid (to stop the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
Procedure:
-
Prepare a reaction mixture containing buffer, catalase, ferrous ammonium sulfate, and BH4.
-
Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding L-tyrosine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for the amount of L-DOPA produced using HPLC with electrochemical detection.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
The following diagram illustrates the general workflow for this assay.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines a general procedure for evaluating the antihypertensive effect of this compound in an animal model. Both invasive and non-invasive methods can be employed for blood pressure measurement[2][3][4].
Animals:
-
Spontaneously Hypertensive Rats (SHRs)
-
Normotensive Wistar-Kyoto (WKY) rats (as control)
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, DMSO)
-
Blood pressure measurement system (e.g., tail-cuff method for non-invasive measurement or arterial catheterization for invasive measurement)[2][3]
Procedure:
-
Acclimatize the rats to the experimental conditions and handling procedures.
-
Record baseline blood pressure and heart rate for each animal for several days before the start of the treatment.
-
Divide the SHRs into a control group (receiving vehicle) and a treatment group (receiving this compound). A group of WKY rats should also be included as a normotensive control.
-
Administer this compound or vehicle to the rats daily for a predetermined period (e.g., several weeks). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage should be optimized.
-
Measure blood pressure and heart rate at regular intervals throughout the study period. For the tail-cuff method, measurements are typically taken at the same time each day to minimize diurnal variations[3].
-
At the end of the study, collect blood and tissue samples for further analysis of catecholamine levels and other relevant biomarkers.
-
Analyze the data to compare the changes in blood pressure and heart rate between the this compound-treated group and the control groups.
Conclusion and Future Directions
This compound presents a compelling profile as a modulator of the catecholaminergic system with demonstrated potential for antihypertensive therapy. Its specific inhibition of tyrosine hydroxylase offers a targeted approach to reducing the production of pressor catecholamines. However, to advance the development of this compound or its analogs as therapeutic agents, further research is imperative. Key areas for future investigation include:
-
Determination of the IC50 and Ki values of this compound for tyrosine hydroxylase: This is a critical step for quantitative structure-activity relationship (SAR) studies and for understanding the potency of the compound.
-
Detailed pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its dose-response relationship in vivo.
-
Long-term efficacy and safety studies: To evaluate the sustained antihypertensive effects and potential side effects of chronic this compound administration.
-
Exploration of this compound derivatives: Synthesis and screening of this compound analogs may lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be elucidated, paving the way for the development of novel treatments for hypertension and other disorders related to catecholamine dysregulation.
References
- 1. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
Oudenone: A Technical Guide to its Chemical Properties, Biological Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudenone is a fungal metabolite originally isolated from the culture broth of Oudemansiella radicata. It has garnered significant interest in the scientific community for its inhibitory effects on key enzymes in the catecholamine biosynthesis pathway. This technical guide provides a comprehensive overview of this compound, including its chemical data, biological activity with a focus on enzyme inhibition, and detailed experimental methodologies.
Chemical and Physical Data
This compound is a heterocyclic ketone. Its chemical and physical properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 31323-50-9 | |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| IUPAC Name | 2-[(5S)-5-propyl-oxolan-2-ylidene]cyclopentane-1,3-dione | |
| Melting Point | 77-78 °C | |
| Appearance | Colorless needles | |
| Solubility | Soluble in methanol, ethanol, acetone, and chloroform. Slightly soluble in water. |
Biological Activity and Mechanism of Action
This compound's primary biological activity is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this crucial first step, this compound can effectively modulate the levels of these important neurotransmitters and hormones.
Enzyme Inhibition
This compound has been shown to inhibit both tyrosine hydroxylase and the structurally related enzyme phenylalanine hydroxylase. The inhibitory concentrations and kinetic data are presented in the table below.
| Enzyme | IC₅₀ | Kinetic Mechanism | Reference |
| Tyrosine Hydroxylase | Not explicitly quantified in reviewed literature. | Inhibitor | [1][2] |
| Phenylalanine Hydroxylase | 2.3 x 10⁻³ M | Competitive with respect to the tetrahydrobiopterin cofactor; Non-competitive with respect to phenylalanine. | [3] |
The inhibitory action of this compound on tyrosine hydroxylase disrupts the conversion of L-tyrosine to L-DOPA, the precursor for dopamine. This mechanism is the foundation of its potential pharmacological effects.
Signaling Pathway Perturbation
This compound directly interferes with the catecholamine biosynthesis pathway. The following diagram illustrates the canonical pathway and highlights the point of inhibition by this compound.
Experimental Protocols
Tyrosine Hydroxylase Inhibition Assay
While a protocol specifically detailing the use of this compound was not available in the reviewed literature, a general spectrophotometric assay for tyrosine hydroxylase inhibition can be adapted. This method is based on the quantification of L-DOPA produced.
Materials:
-
Tyrosine hydroxylase (e.g., purified from rat pheochromocytoma PC12 cells)
-
L-tyrosine
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) - cofactor
-
Catalase
-
Fe(NH₄)₂(SO₄)₂
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Perchloric acid
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, catalase, Fe(NH₄)₂(SO₄)₂, BH₄, and the enzyme solution.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-tyrosine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.
-
Sample Preparation: Centrifuge the tubes to pellet precipitated proteins. Filter the supernatant.
-
Quantification of L-DOPA: Analyze the supernatant using HPLC with electrochemical detection to quantify the amount of L-DOPA produced.
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration compared to the vehicle control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This compound Biosynthesis in Oudemansiella radicata
The following workflow outlines the key steps for the production and isolation of this compound from fungal cultures as described in the literature.[4][5][6]
Methodology:
-
Fermentation: Oudemansiella radicata is cultured in a suitable liquid medium. For biosynthetic studies, labeled precursors can be introduced during cultivation.[4]
-
Extraction: After a suitable incubation period, the culture broth is separated from the mycelia. The broth is then extracted with an organic solvent such as ethyl acetate.[4]
-
Purification: The crude extract is concentrated and subjected to chromatographic purification, typically starting with silica gel column chromatography followed by further purification steps like preparative thin-layer chromatography or crystallization to yield pure this compound.[4]
Conclusion
This compound remains a molecule of significant interest due to its specific inhibitory action on tyrosine hydroxylase. This technical guide consolidates the available chemical and biological data on this compound, providing a valuable resource for researchers in pharmacology, drug discovery, and biochemistry. The provided experimental protocols offer a starting point for further investigation into the properties and potential applications of this fungal metabolite. Further research is warranted to determine the precise IC₅₀ of this compound on tyrosine hydroxylase and to explore its effects in more complex biological systems.
References
- 1. A new microbial product, this compound, inhibiting tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Oudenone: A Technical Review of a Fungal Metabolite with Antihypertensive Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudenone, a metabolite isolated from the fungus Oudemansiella radicata, has garnered scientific interest for its specific inhibitory action on tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine biosynthesis pathway. This inhibition provides a direct mechanism for its observed antihypertensive effects, making it a subject of research for potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its evaluation.
Core Concepts: Tyrosine Hydroxylase Inhibition
This compound exerts its primary biological effect by inhibiting tyrosine hydroxylase (TH). TH is a critical enzyme responsible for the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By blocking this crucial step, this compound effectively reduces the overall production of these neurotransmitters and hormones, which are key regulators of blood pressure.
Signaling Pathway of Catecholamine Biosynthesis and this compound's Point of Intervention
The following diagram illustrates the catecholamine biosynthesis pathway and highlights the specific point of inhibition by this compound.
Quantitative Data on this compound's Inhibitory Activity
While the primary target of this compound is tyrosine hydroxylase, a significant portion of the detailed kinetic data available in the literature comes from studies on a closely related enzyme, phenylalanine hydroxylase.
| Enzyme | Inhibitor | IC50 Value (M) | Type of Inhibition | Substrate Competition | Cofactor Competition |
| Phenylalanine Hydroxylase | This compound | 2.3 x 10-3[1] | Competitive/Noncompetitive | Noncompetitive with Phenylalanine[1] | Competitive with Tetrahydropterin cofactor[1] |
Note: The IC50 value for this compound's inhibition of tyrosine hydroxylase is not explicitly stated in the reviewed literature, but its mechanism is reported to be competitive with the pteridine cofactor.
Experimental Protocols
In Vitro Tyrosine Hydroxylase Inhibition Assay
The following protocol is a synthesized methodology based on common practices for determining tyrosine hydroxylase activity and its inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on tyrosine hydroxylase activity.
Materials:
-
Enzyme Source: Purified tyrosine hydroxylase or a crude enzyme preparation from sources like the adrenal medulla or PC12 cells.
-
Substrate: L-Tyrosine
-
Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Buffer: Typically a buffer at a pH range of 6.0-7.0, such as MES or phosphate buffer, containing catalase to prevent cofactor oxidation.
-
Detection System: High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection to quantify the product, L-DOPA.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, catalase, L-tyrosine, and BH4.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control group without this compound is included.
-
Enzyme Addition: The reaction is initiated by the addition of the tyrosine hydroxylase enzyme preparation.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid like perchloric acid.
-
Product Quantification: The amount of L-DOPA formed is quantified using HPLC. The mobile phase and column are chosen to achieve good separation of L-DOPA from other components of the reaction mixture.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for In Vitro Inhibition Assay
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
The spontaneously hypertensive rat (SHR) is a widely used animal model for studying essential hypertension. The following is a general protocol for assessing the antihypertensive effects of a test compound like this compound in this model.
Objective: To evaluate the effect of this compound on blood pressure in spontaneously hypertensive rats.
Animals: Male spontaneously hypertensive rats (SHR) are typically used, with age-matched Wistar-Kyoto (WKY) rats serving as normotensive controls.
Procedure:
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
-
Drug Administration: Rats are divided into control and treatment groups. The treatment group receives this compound, typically administered orally (gavage) or intraperitoneally, at various doses. The control group receives the vehicle.
-
Blood Pressure Monitoring: Blood pressure and heart rate are monitored at regular intervals (e.g., daily or weekly) for the duration of the study.
-
Data Analysis: Changes in blood pressure and heart rate in the this compound-treated group are compared to the vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed effects.
Quantitative Data from a Representative Antihypertensive Study in SHR (using a different compound for illustrative purposes):
| Treatment Group | Dose | Duration | Change in Systolic Blood Pressure (mmHg) |
| Control (Vehicle) | - | 4 weeks | +25 ± 5 |
| Test Compound | 10 mg/kg/day | 4 weeks | -30 ± 7 |
| Test Compound | 30 mg/kg/day | 4 weeks | -55 ± 9 |
This table illustrates the type of quantitative data expected from an in vivo antihypertensive study. Specific data for this compound is needed for a complete assessment.
Conclusion
This compound presents a compelling case for a naturally derived therapeutic lead for hypertension due to its targeted inhibition of tyrosine hydroxylase. The available data, primarily from in vitro studies on related enzymes, suggests a competitive inhibition mechanism with respect to the pteridine cofactor. To advance the development of this compound or its analogs, further research is critically needed to establish a definitive IC50 value for tyrosine hydroxylase and to conduct comprehensive in vivo studies in relevant animal models of hypertension to quantify its antihypertensive efficacy and elucidate its pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein offer a foundational framework for conducting such essential future research.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Oudenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis of Oudenone, a known inhibitor of tyrosine hydroxylase. The information is intended for use by qualified researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a fungal metabolite that has garnered interest due to its inhibitory activity against tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] This inhibitory action gives this compound potential therapeutic applications, including in the management of hypertension.[1] Two primary synthetic routes to this compound are a one-step condensation reaction and a multi-step pathway involving the construction of an open-chain precursor followed by cyclization.[1][3] This document outlines the protocols for both methods.
Data Presentation
The following tables summarize the quantitative data for the key steps in the multi-step synthesis of this compound, as this route provides more detailed intermediate data in the available literature.
Table 1: Summary of Yields for Multi-Step this compound Synthesis Intermediates
| Step No. | Intermediate Product | Starting Materials | Yield (%) | Reference |
| 1 | 3-Propyl-δ-valerolactol | Ethyl 2-oxocyclopentanecarboxylate | 63 | [3] |
| 2 | 4-Hydroxyoctanal-1-(1,3)-dithiane | 3-Propyl-δ-valerolactol, 1,3-propanedithiol | 90 | [3] |
| 3 | 4-tert-Butyldimethylsilyl Ether Derivative | 4-Hydroxyoctanal-1-(1,3)-dithiane, TBDMSCl | >98 | [3] |
| 4 | Carboxylic Acid Derivative | 4-tert-Butyldimethylsilyl Ether Derivative, Succinic anhydride | 35-55 | [3] |
| 5 | N-Acetylcysteamine Thioester | Carboxylic Acid Derivative, N-acetylcysteamine | 50 | [3] |
| 6 | α-Diketone NAC Thioester | N-Acetylcysteamine Thioester | 40 | [3] |
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound
This method provides a direct route to this compound through the condensation of 1,3-cyclopentanedione and a substituted tetrahydrofuran derivative.[1]
Materials:
-
1,3-Cyclopentanedione
-
2,5-Diethoxy-5-propyltetrahydrofuran
-
Solvent (e.g., a high-boiling point solvent like dioxane or neat)
-
Silica gel for column chromatography
-
Eluent: Benzene:Acetone (9:1)
Procedure:
-
Combine 1,3-cyclopentanedione and 2,5-diethoxy-5-propyltetrahydrofuran in a suitable reaction vessel.
-
Heat the mixture. The exact temperature and reaction time should be optimized, but heating at elevated temperatures (e.g., reflux) is generally required.[1]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography.[1]
-
Elute the column with a mixture of benzene and acetone (9:1 v/v).[1]
-
Collect the fractions containing this compound and combine them.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.
Protocol 2: Multi-Step Synthesis of an this compound Precursor
This pathway involves the synthesis of an α-diketone open-chain precursor which can then be enzymatically cyclized to this compound.[3] The following is a key step in the synthesis of the precursor.
Synthesis of 4-Hydroxyoctanal-1-(1,3)-dithiane:
Materials:
-
3-Propyl-δ-valerolactol (1.0 eq)
-
1,3-Propanedithiol (1.5 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.44 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water (H₂O)
-
10% Aqueous Potassium Hydroxide (KOH)
-
Potassium Carbonate (K₂CO₃), anhydrous
Procedure:
-
Dissolve 3-propyl-δ-valerolactol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add 1,3-propanedithiol to the solution.
-
Add boron trifluoride etherate dropwise to the reaction mixture via a syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, quench the reaction by washing the mixture with equal volumes of water, followed by 10% aqueous KOH, and then again with water.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the dithiane derivative. The product is often of sufficient purity to proceed to the next step without further purification.[3]
Signaling Pathway and Mechanism of Action
This compound functions as an inhibitor of tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in the biosynthesis of dopamine and other catecholamines.[2][4] The inhibition of TH by this compound is competitive with respect to the tetrahydrobiopterin cofactor.[5]
Dopamine Biosynthesis Pathway
The following diagram illustrates the initial steps of the catecholamine biosynthesis pathway, highlighting the role of tyrosine hydroxylase.
Caption: The conversion of L-Tyrosine to Dopamine.
Inhibition of Tyrosine Hydroxylase by this compound
This diagram shows how this compound intervenes in the dopamine synthesis pathway.
Caption: this compound's inhibitory action on Tyrosine Hydroxylase.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for this compound synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Oudenone from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudenone is a fungal metabolite originally isolated from the culture broth of Oudemansiella radicata (also known as Hymenopellis radicata). It is a polyketide-derived natural product that has garnered interest due to its biological activities, including the inhibition of tyrosine hydroxylase, suggesting potential applications as an antihypertensive agent.[1] This document provides detailed application notes and protocols for the isolation and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery.
Fungal Strain and Culture Conditions
The primary producing organism of this compound is the basidiomycete fungus Oudemansiella radicata. For successful isolation of this compound, optimal growth of the fungal mycelium is crucial. The following table summarizes the optimal conditions for the mycelial growth of O. radicata.
| Parameter | Optimal Value | Reference |
| Temperature | 25°C | [2] |
| pH | 6.0 | [2] |
| Carbon Source | Xylose | [2] |
| Nitrogen Source | Alanine | [2] |
| C/N Ratio | ~20:1 (with 3% glucose) | [2] |
Experimental Protocols
The following protocols are compiled from methodologies described in the scientific literature for the cultivation of Oudemansiella radicata and the subsequent isolation and purification of this compound.
Fungal Culture and Fermentation
This protocol describes the submerged fermentation of Oudemansiella radicata for the production of this compound.
Materials and Reagents:
-
Pure culture of Oudemansiella radicata (e.g., ATCC 20295)
-
Potato Dextrose Agar (PDA) for maintaining stock cultures
-
Liquid fermentation medium (e.g., Lilly medium or a custom medium based on the optimal conditions listed above)
-
Erlenmeyer flasks
-
Shaking incubator
-
Sterile glassware and consumables
Protocol:
-
Stock Culture Maintenance: Maintain stock cultures of O. radicata on Potato Dextrose Agar (PDA) slants.
-
Inoculum Preparation:
-
Aseptically transfer a small piece of mycelial agar plug from a stock culture to a fresh PDA plate.
-
Incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.
-
Use these plates to inoculate the liquid seed culture.
-
-
Seed Culture:
-
Prepare a seed culture medium in Erlenmeyer flasks. A suitable medium can be Potato Dextrose Broth (PDB).
-
Inoculate the seed culture flasks with mycelial plugs from the PDA plates.
-
Incubate at 25-26.5°C on a rotary shaker at 140 rpm for 3-5 days.
-
-
Production Culture:
-
Prepare the production fermentation medium in larger Erlenmeyer flasks or a fermenter. The Lilly medium has been shown to be favorable for mycelial growth.[2]
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 25-26.5°C on a rotary shaker at 140 rpm for 10-14 days.
-
Monitor the production of this compound periodically by taking small aliquots of the culture broth, extracting with ethyl acetate, and analyzing by UV-Vis spectrophotometry or HPLC.
-
Extraction of this compound
This protocol describes the extraction of this compound from the fungal culture broth.
Materials and Reagents:
-
Fermentation broth of O. radicata
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.
-
Solvent Extraction:
-
Transfer the cell-free culture broth to a large separatory funnel.
-
Extract the broth three times with an equal volume of ethyl acetate or diethyl ether.[3]
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous magnesium sulfate or sodium sulfate to remove any residual water.
-
Filter to remove the drying agent.
-
Concentrate the dried organic extract in vacuo using a rotary evaporator to obtain the crude extract containing this compound.
-
Purification of this compound
This protocol outlines a two-step purification process for this compound using flash column chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
C18 reversed-phase HPLC column
-
Acetonitrile
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, optional)
-
Flash chromatography system
-
Preparative HPLC system
Protocol:
-
Flash Column Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Pack a flash chromatography column with silica gel.
-
Equilibrate the column with a non-polar mobile phase (e.g., hexane).
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the this compound-containing fractions and concentrate using a rotary evaporator.
-
-
Reversed-Phase HPLC (Final Purification):
-
Dissolve the partially purified this compound from the flash chromatography step in a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the filtered sample onto a C18 reversed-phase preparative HPLC column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water. A typical mobile phase could be a mixture of acetonitrile and water, with or without a small amount of an acid modifier like TFA (e.g., 0.1%) to improve peak shape.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by analytical HPLC.
-
Remove the solvent from the purified fraction, typically by lyophilization or evaporation, to obtain pure this compound.
-
Data Presentation
While specific yields of this compound from fungal cultures can vary depending on the strain, medium composition, and fermentation conditions, the optimization of culture parameters is key to maximizing production. The following table summarizes the optimal conditions for the mycelial growth of Oudemansiella radicata, which is a prerequisite for this compound production.
| Parameter | Optimal Value |
| Temperature | 25°C |
| pH | 6.0 |
| Carbon Source | Xylose |
| Nitrogen Source | Alanine |
| C/N Ratio | ~20:1 (with 3% glucose) |
Data sourced from Kim et al. (2005).[2]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound from Oudemansiella radicata cultures.
Proposed Biosynthetic Pathway
This compound is biosynthesized via a polyketide pathway. The proposed mechanism involves the enzymatic cyclization of an open-chain hexaketide precursor, which is analogous to the "polyepoxide cascade" model.[3]
References
Oudenone In Vitro Assay: A Detailed Protocol for Researchers
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oudenone, a metabolite isolated from the fungus Oudemansiella radicata, has been identified as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] This inhibitory action makes this compound a molecule of significant interest in neurochemical research and as a potential lead compound in drug discovery programs targeting pathways involving catecholamine metabolism. This document provides a detailed protocol for conducting an in vitro assay to characterize the inhibitory activity of this compound on tyrosine hydroxylase.
Mechanism of Action
This compound acts as an inhibitor of aromatic amino acid hydroxylases. While specific kinetic studies on its interaction with tyrosine hydroxylase are not extensively detailed in publicly available literature, studies on the closely related enzyme phenylalanine hydroxylase have shed light on its mechanism. This compound exhibits competitive inhibition with respect to the tetrahydropterin cofactor and noncompetitive inhibition with respect to the amino acid substrate, phenylalanine.[3] This suggests that this compound likely binds to the cofactor-binding site of the enzyme, thereby preventing the binding of the necessary pterin cofactor and inhibiting the enzyme's catalytic activity.
Signaling Pathway of Catecholamine Biosynthesis
Caption: The catecholamine biosynthesis pathway, highlighting the inhibitory action of this compound on tyrosine hydroxylase.
Quantitative Data
| Enzyme | Inhibitor | IC50 Value | Reference |
| Phenylalanine Hydroxylase | This compound | 2.3 x 10-3 M | [3] |
| Tyrosine Hydroxylase | This compound | To be determined by the user | - |
The following protocols provide a framework for determining the IC50 value of this compound for tyrosine hydroxylase.
Experimental Protocols
This section details a spectrophotometric in vitro assay to determine the inhibitory activity of this compound on tyrosine hydroxylase. The assay is based on the measurement of L-DOPA production, which is detected following its oxidation to dopachrome.
Materials and Reagents
-
Recombinant Tyrosine Hydroxylase (human or other species)
-
L-Tyrosine
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride (BH4)
-
Ferrous Ammonium Sulfate ((NH4)2Fe(SO4)2·6H2O)
-
Catalase
-
Dithiothreitol (DTT)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium Acetate buffer (e.g., 100 mM, pH 6.0)
-
Perchloric acid (HClO4)
-
Sodium periodate (NaIO4)
-
Sodium sulfite (Na2SO3)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Solutions
-
Tyrosine Hydroxylase Stock Solution: Reconstitute the lyophilized enzyme in a suitable buffer (as recommended by the manufacturer) to a final concentration of, for example, 1 mg/mL. Aliquot and store at -80°C.
-
L-Tyrosine Stock Solution (10 mM): Dissolve L-tyrosine in the assay buffer. Gentle warming may be necessary.
-
BH4 Stock Solution (10 mM): Prepare fresh in ice-cold, deoxygenated water. Protect from light.
-
Ferrous Ammonium Sulfate Stock Solution (10 mM): Prepare fresh in deoxygenated water.
-
Catalase Solution (1 mg/mL): Dissolve in assay buffer.
-
DTT Stock Solution (1 M): Dissolve in deoxygenated water.
-
This compound Stock Solution (e.g., 100 mM): Dissolve this compound in DMSO.
-
Assay Buffer: 100 mM Sodium Acetate, pH 6.0, containing 1 mM DTT and 10 µg/mL catalase.
-
Stopping Reagent: 2 M Perchloric acid.
-
Color Development Reagent A: 2% (w/v) Sodium periodate in water.
-
Color Development Reagent B: 1% (w/v) Sodium sulfite in 1 M NaOH.
Experimental Workflow
Caption: Workflow for the in vitro this compound tyrosine hydroxylase inhibition assay.
Assay Protocol
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO to achieve a range of desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Assay Plate Setup: In a 96-well microplate, add the following in order:
-
70 µL of Assay Buffer
-
10 µL of 10 mM BH4 solution
-
5 µL of 10 mM Ferrous Ammonium Sulfate solution
-
5 µL of the appropriate this compound dilution or DMSO (for control wells).
-
-
Enzyme Addition and Pre-incubation: Add 5 µL of the tyrosine hydroxylase stock solution to each well. Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the 10 mM L-tyrosine stock solution to each well. The final reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 20 µL of 2 M perchloric acid to each well.
-
Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Color Development:
-
Transfer 80 µL of the supernatant from each well to a new 96-well plate.
-
Add 20 µL of Color Development Reagent A (Sodium periodate) to each well. Incubate for 5 minutes at room temperature to oxidize the L-DOPA.
-
Add 50 µL of Color Development Reagent B (Sodium sulfite/NaOH) to each well to stabilize the dopachrome.
-
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader.
Data Analysis
-
Calculate Percent Inhibition: The percentage of tyrosine hydroxylase inhibition by this compound can be calculated using the following formula:
% Inhibition = [1 - (Absorbancesample - Absorbanceblank) / (Absorbancecontrol - Absorbanceblank)] x 100
-
Absorbancesample: Absorbance of the well with this compound.
-
Absorbancecontrol: Absorbance of the well with DMSO instead of this compound.
-
Absorbanceblank: Absorbance of a well containing all reagents except the enzyme.
-
-
Determine IC50 Value: The IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Conclusion
This application note provides a comprehensive protocol for the in vitro assessment of this compound's inhibitory activity against tyrosine hydroxylase. By following this detailed methodology, researchers can accurately determine the IC50 value of this compound and further characterize its inhibitory kinetics. This information is crucial for understanding the pharmacological profile of this compound and for its potential development as a modulator of catecholamine biosynthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Oudenone in Cell Culture: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudenone is a fungal metabolite recognized for its inhibitory effects on tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. This property positions this compound as a valuable tool for research in neurobiology, particularly in studies related to Parkinson's disease and other neurological disorders involving dopaminergic neurons. Furthermore, its inhibitory action extends to phenylalanine hydroxylase, suggesting broader applications in metabolic research. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for its preparation, application, and the assessment of its biological effects.
Data Presentation
The following table summarizes the quantitative data available for this compound's biological activity. It is important to note that specific IC50 and EC50 values in various cell lines are not extensively reported in the literature, and therefore, empirical determination in the experimental system of interest is highly recommended.
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| IC50 | Phenylalanine Hydroxylase Inhibition | 2.3 x 10⁻³ M | in vitro enzyme assay | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step for in vitro studies is the preparation of a stable, concentrated stock solution of this compound. Given its molecular properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the mass of this compound required to prepare the desired volume of stock solution.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to the this compound powder in a light-protecting microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
The following is a general protocol for treating adherent neuronal cell lines, such as SH-SY5Y or PC12, with this compound. This protocol should be optimized for specific cell lines and experimental conditions.
Materials:
-
Adherent neuronal cells (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
Sterile phosphate-buffered saline (PBS)
-
This compound stock solution
-
Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well plates)
Protocol:
-
Seed the cells in the appropriate tissue culture plates at a density that will allow for optimal growth and treatment response.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency (typically 70-80%).
-
Prepare the desired working concentrations of this compound by diluting the stock solution in complete cell culture medium immediately before use. It is recommended to perform a dose-response experiment to determine the optimal concentration, starting with a range from low micromolar to millimolar, based on the available IC50 data for phenylalanine hydroxylase.
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the medium containing the appropriate concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration. The incubation time should be optimized based on the specific assay and expected biological response (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of this compound or its protective effects against a neurotoxin, a cell viability assay such as the MTT assay can be performed.
Materials:
-
Cells treated with this compound as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
After the desired this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Tyrosine Hydroxylase (TH) Inhibition Assay (Cell-Based)
This protocol provides a framework for assessing the inhibitory effect of this compound on TH activity within a cellular context using Western blotting to measure TH protein levels.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibody against Tyrosine Hydroxylase (TH)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Following this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against TH overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the TH band intensity to the loading control to determine the relative change in TH protein levels.
Visualizations
References
Oudenone for Inducing Specific Metabolic Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudenone is a naturally occurring small molecule that functions as a potent inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines.[1] This inhibitory action provides a powerful tool for researchers to investigate the physiological and pathological roles of catecholamines—dopamine, norepinephrine, and epinephrine—in various biological systems. By depleting catecholamine levels, this compound can be used to study the downstream effects on interconnected metabolic pathways, offering insights into metabolic regulation, neurotransmission, and the development of therapeutic strategies for conditions involving catecholamine dysregulation.
These application notes provide an overview of the known metabolic effects of this compound, primarily focusing on its impact on catecholamine biosynthesis. Additionally, potential, though less established, applications in studying glucose metabolism, protein turnover, and autophagy are discussed based on the known downstream effects of catecholamine depletion. Detailed protocols for in vitro studies are provided to guide researchers in utilizing this compound for their specific research needs.
Mechanism of Action
This compound exerts its biological effects by inhibiting tyrosine hydroxylase, which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a critical precursor for dopamine synthesis.[1] By blocking this initial step, this compound effectively reduces the production of dopamine and, consequently, norepinephrine and epinephrine.
Metabolic Pathways Modulated by this compound
Catecholamine Biosynthesis
The primary and most well-documented application of this compound is the specific inhibition of the catecholamine biosynthesis pathway. This allows for the study of the roles of these neurotransmitters and hormones in a variety of physiological processes.
Diagram of the Catecholamine Biosynthesis Pathway and this compound Inhibition
Caption: this compound blocks the conversion of L-Tyrosine to L-DOPA.
Glucose Metabolism (Indirect Modulation)
Recent research suggests a link between catecholaminergic neurons in the hypothalamus and the regulation of glucose homeostasis. Specifically, tyrosine hydroxylase-expressing neurons in the paraventricular nucleus of the hypothalamus are implicated in the control of blood glucose levels.[2] Inhibition of these neurons, which would be an effect of this compound, has been shown to impact glucose metabolism, suggesting that this compound could be a tool to investigate the neuro-autonomic control of glucose and insulin levels.[2][3]
Logical Diagram of this compound's Potential Influence on Glucose Metabolism
Caption: this compound may indirectly affect glucose homeostasis.
Protein Secretion and Autophagy (Exploratory Areas)
While direct evidence for this compound's role in general protein secretion and autophagy is limited, the depletion of catecholamines may have indirect effects on these processes. Catecholamines are known to influence protein turnover in skeletal muscle, and dysregulation of catecholamine systems has been linked to alterations in autophagy.[4][5] Therefore, this compound could be a valuable research tool to explore these potential connections.
Quantitative Data
Currently, there is a lack of comprehensive quantitative data in the public domain specifically detailing the dose-response effects of this compound on various metabolic markers beyond catecholamine levels. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal experimental conditions for their specific cell or animal models.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Catecholamine Synthesis
This protocol describes a general method for treating cultured cells with this compound to inhibit catecholamine production.
Materials:
-
This compound
-
Appropriate cell line (e.g., PC12, SH-SY5Y, or primary neurons)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Cell lysis buffer
-
Assay kits for measuring dopamine, norepinephrine, and epinephrine (e.g., ELISA or HPLC-based methods)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A typical starting range for in vitro studies could be 1-100 µM, but this should be optimized for each cell line. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell type and the specific research question.
-
Cell Lysis and Sample Collection: After incubation, wash the cells with PBS and then lyse the cells using a suitable lysis buffer. Collect the cell lysates for analysis.
-
Catecholamine Measurement: Measure the concentrations of dopamine, norepinephrine, and epinephrine in the cell lysates using an appropriate assay method.
Experimental Workflow for In Vitro this compound Treatment
Caption: Workflow for studying this compound's effects in vitro.
Protocol 2: Assessment of Cellular Viability and Cytotoxicity
It is crucial to determine the cytotoxic potential of this compound in the chosen cell line to ensure that the observed metabolic effects are not due to cell death.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Cell viability assay kit (e.g., MTT, MTS, or a live/dead staining kit).
-
Plate reader or fluorescence microscope.
Procedure:
-
Perform this compound Treatment: Follow steps 1-4 of Protocol 1.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each this compound concentration compared to the vehicle control. This will help in determining the non-toxic concentration range for subsequent experiments.
Data Presentation
The following table provides a template for summarizing quantitative data from this compound experiments.
| This compound Concentration (µM) | Dopamine Level (% of Control) | Norepinephrine Level (% of Control) | Epinephrine Level (% of Control) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100 | 100 | 100 | 100 |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Conclusion
This compound is a valuable pharmacological tool for studying the metabolic pathways regulated by catecholamines. Its specific inhibition of tyrosine hydroxylase allows for the targeted depletion of dopamine, norepinephrine, and epinephrine, providing a means to investigate their roles in health and disease. While its primary application is in the study of catecholamine biosynthesis, emerging evidence suggests potential utility in exploring the intricate connections between the catecholaminergic system and other fundamental metabolic processes such as glucose homeostasis. Further research is warranted to fully elucidate the effects of this compound on lipid metabolism, protein secretion, and autophagy. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their metabolic studies.
References
- 1. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 2. (Pro)renin receptor signaling in hypothalamic tyrosine hydroxylase neurons is required for obesity-associated glucose metabolic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine Hydroxylase Knockdown at the Hypothalamic Supramammillary Nucleus Area Induces Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of catecholamines on skeletal muscle following massive burns: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy-Based Hypothesis on the Role of Brain Catecholamine Response During Stress - PMC [pmc.ncbi.nlm.nih.gov]
Oudenone: A Potent Tool for the Investigation of Catecholamine Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oudenone, a fungal metabolite first isolated from Oudemansiella radicata, is a valuable pharmacological tool for the study of catecholamine biosynthesis.[1][2] It functions as a potent and specific inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of the catecholamines: dopamine, norepinephrine, and epinephrine.[1][3] This property makes this compound an indispensable agent for researchers investigating the physiological and pathological roles of these crucial neurotransmitters and hormones. These application notes provide detailed information and protocols for the effective use of this compound in a research setting.
Mechanism of Action
This compound exerts its inhibitory effect on tyrosine hydroxylase through a competitive mechanism with respect to the tetrahydrobiopterin (BH4) cofactor.[3] Tyrosine hydroxylase requires BH4 to convert L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine.[4][5] By competing with BH4 for binding to the enzyme, this compound effectively blocks this initial and critical step in catecholamine synthesis. This targeted action allows for the specific modulation of the catecholamine pathway without directly affecting other neurotransmitter systems.
Applications in Research
The specific inhibition of tyrosine hydroxylase by this compound lends itself to a variety of research applications:
-
Elucidating the role of catecholamines in physiological processes: By depleting endogenous catecholamines, researchers can study their involvement in processes such as blood pressure regulation, motor control, and mood.[6][7]
-
Investigating the pathophysiology of diseases: this compound can be used to model conditions associated with catecholamine dysregulation, including Parkinson's disease, hypertension, and certain psychiatric disorders.
-
Screening for novel therapeutic agents: By establishing a baseline of catecholamine depletion with this compound, researchers can screen for compounds that may restore or modulate catecholamine synthesis.
-
Studying the regulation of tyrosine hydroxylase: this compound can be used as a tool to investigate the factors that regulate the expression and activity of tyrosine hydroxylase.
Quantitative Data
The following table summarizes the key quantitative data regarding the inhibitory action of this compound on tyrosine hydroxylase.
| Parameter | Value | Species/System | Reference |
| IC50 | 2.6 x 10⁻⁵ M | Bovine Adrenal Tyrosine Hydroxylase | [8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided.
Caption: Catecholamine synthesis pathway and the inhibitory action of this compound.
References
- 1. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The catecholamine system in health and disease —Relation to tyrosine 3-monooxygenase and other catecholamine-synthesizing enzymes— - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catecholamine - Wikipedia [en.wikipedia.org]
- 5. Catecholamine | Neurotransmitter, Hormone & Metabolite | Britannica [britannica.com]
- 6. Antihypertensive drugs and catecholamine metabolism: effects of reserpine and hydralazine on tyrosine hydroxylase activity and norepinephrine concentrations in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine accelerates catecholamine synthesis in hemorrhaged hypotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Oudenone in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oudenone, a fungal metabolite, has been identified as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. This property positions this compound as a valuable tool for experimental neuroscience research, particularly in studies involving the modulation of dopaminergic, noradrenergic, and adrenergic pathways. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in both in vitro and in vivo neuroscience research models.
Introduction to this compound
This compound is a naturally occurring small molecule that selectively inhibits tyrosine hydroxylase, the enzyme responsible for converting L-tyrosine to L-DOPA.[1] This initial step is crucial for the synthesis of the neurotransmitters dopamine, norepinephrine, and epinephrine. By inhibiting TH, this compound can effectively decrease the production of these key catecholamines, making it a useful pharmacological agent for studying the consequences of catecholamine depletion in various neurological processes and disease models. While its inhibitory effect on phenylalanine hydroxylase has been quantified, it is understood that its primary target in neuroscience is tyrosine hydroxylase.[2]
Mechanism of Action: Inhibition of Catecholamine Biosynthesis
This compound exerts its effect by interfering with the normal function of tyrosine hydroxylase. The catecholamine synthesis pathway is a fundamental process in neuronal signaling.
The inhibition of TH by this compound leads to a reduction in the downstream production of dopamine, norepinephrine, and epinephrine. This targeted disruption allows researchers to investigate the roles of these neurotransmitters in a variety of physiological and pathological conditions, including motor control, reward pathways, and neurodegenerative disorders like Parkinson's disease.
References
Determining Oudenone Concentration and Purity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudenone is a fungal metabolite known for its inhibitory activity against tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine. This property makes this compound and its analogs valuable tool compounds in neurological research and potential starting points for drug discovery programs. Accurate determination of this compound's concentration and purity is critical for reliable experimental results and for quality control in any drug development pipeline.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for determining the absolute purity of this compound using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is described.
Mechanism of Action: Inhibition of Tyrosine Hydroxylase
This compound exerts its biological effect by inhibiting tyrosine hydroxylase (TH). TH catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the synthesis of dopamine.[1][2][3][4] By inhibiting this crucial enzyme, this compound effectively reduces the production of dopamine and subsequent catecholamines. The enzyme utilizes tetrahydrobiopterin (BH4) as a cofactor in this hydroxylation reaction.[1][5] this compound's inhibitory action is competitive with respect to the cofactor BH4, meaning it competes with BH4 for binding to the enzyme's active site.
References
- 1. droracle.ai [droracle.ai]
- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Hydroxylase - rate-limiting enzyme in catecholamine synthesis | Antibody News: Novus Biologicals [novusbio.com]
- 5. researchgate.net [researchgate.net]
Oudenone: Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known stability characteristics of Oudenone and recommended storage conditions. Due to limited direct experimental data on this compound's degradation, this document also outlines detailed protocols for conducting forced degradation studies to establish a complete stability profile.
Introduction to this compound
This compound is a fungal metabolite that functions as an inhibitor of tyrosine hydroxylase[1], the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine[2][3]. Its inhibitory action on this critical pathway makes it a valuable tool for research in neurobiology and pharmacology. However, early research into its synthesis has indicated that precursors to this compound are chemically unstable, necessitating storage at ultra-low temperatures (-85 °C) to prevent decomposition[4]. This suggests that this compound itself may be susceptible to degradation under certain conditions.
Recommended Storage and Handling
Based on the inferred instability from its precursors and general best practices for handling potentially sensitive small molecules, the following storage and handling procedures are recommended:
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Conditions | Atmosphere |
| Solid (Lyophilized Powder) | -20°C to -80°C | Protect from light | Inert gas (e.g., Argon, Nitrogen) |
| Stock Solutions (in organic solvents) | -80°C | Protect from light | Tightly sealed vials |
Handling Precautions:
-
When preparing solutions, use anhydrous solvents to minimize hydrolysis.
-
For long-term storage of solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE).
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively elucidated in the literature, common degradation mechanisms for pharmaceuticals include hydrolysis, oxidation, and photolysis[5]. Given this compound's chemical structure, which includes a lactone and a dione moiety, it may be susceptible to the following:
-
Hydrolysis: The ester bond within the lactone ring could be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative stress.
-
Photodegradation: Exposure to UV or visible light may induce degradation.
Experimental Protocols for Stability Assessment
To comprehensively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and determine its intrinsic stability.
General Protocol for Forced Degradation Studies
This protocol outlines the general steps for conducting a forced degradation study on this compound.
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
HPLC system with a UV/PDA detector
-
LC-MS system for degradation product identification
-
Photostability chamber
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Detailed Methodologies
4.2.1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol) to a final concentration of 1 mg/mL. This will serve as the stock solution.
4.2.2. Hydrolytic Degradation:
-
Acidic Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.
-
Neutral Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of HPLC-grade water. Incubate at an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.
4.2.3. Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4.2.4. Thermal Degradation:
-
Place an aliquot of the this compound stock solution in a temperature-controlled oven at a set temperature (e.g., 60°C).
-
At specified time points, withdraw a sample, allow it to cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
Also, subject the solid this compound powder to the same thermal stress.
4.2.5. Photolytic Degradation:
-
Expose an aliquot of the this compound stock solution and a sample of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[6].
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze the samples by HPLC.
Analytical Method for Stability Testing
A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.
Table 2: Example HPLC Method Parameters for this compound Stability Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis scan of this compound (e.g., 200-400 nm) |
| Injection Volume | 10 µL |
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of degradation under each stress condition.
-
Identify and characterize any major degradation products using LC-MS.
Signaling Pathway Inhibition by this compound
This compound's primary mechanism of action is the inhibition of tyrosine hydroxylase (TH)[1]. TH is the first and rate-limiting enzyme in the synthesis of catecholamines[2][3]. By inhibiting TH, this compound effectively reduces the production of L-DOPA, which is the precursor for dopamine, norepinephrine, and epinephrine. This disruption of the catecholamine biosynthesis pathway has significant downstream effects on various physiological processes regulated by these neurotransmitters.
Caption: this compound inhibits tyrosine hydroxylase, blocking catecholamine synthesis.
Conclusion
While direct and comprehensive stability data for this compound is currently lacking in the public domain, evidence from its synthetic precursors strongly suggests a potential for instability. Therefore, stringent storage and handling conditions are recommended. The provided protocols for forced degradation studies offer a robust framework for researchers and drug development professionals to thoroughly characterize the stability profile of this compound, ensuring the reliability and reproducibility of experimental results. Understanding its stability is paramount for its effective use as a research tool and for any potential therapeutic development.
References
- 1. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Oudenone Synthesis Technical Support Center
Welcome to the technical support center for Oudenone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several challenges, primarily revolving around the construction of the substituted cyclopentenone ring and the control of stereochemistry at the C5 position of the tetrahydrofuran ring. While various synthetic strategies can be envisioned, a particularly efficient one-step method has been reported. Common issues can include low yields, the formation of side products, and difficulties in purification. The stability of intermediates can also be a concern, as highlighted in studies of biosynthetic precursors which have been found to be chemically unstable.[1]
Q2: Is there a recommended straightforward synthesis method for this compound?
A2: A concise one-step synthesis has been developed, which involves the condensation of 1,3-cyclopentanedione with 2,5-diethoxy-5-propyltetrahydrofuran upon heating. This method is particularly advantageous for its simplicity and is also applicable to the synthesis of this compound analogues with modifications in the heterocyclic ring.
Q3: What are the key starting materials for the one-step this compound synthesis?
A3: The key starting materials are 1,3-cyclopentanedione and 2,5-diethoxy-5-propyltetrahydrofuran. While 1,3-cyclopentanedione is commercially available, the substituted tetrahydrofuran derivative needs to be synthesized.
Q4: How can the purity of the synthesized this compound be assessed and improved?
A4: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Purification can be challenging due to the potential for side products with similar polarities. Column chromatography on silica gel is a common method for purification. For high-purity samples, particularly for biological assays, semi-preparative reversed-phase High-Performance Liquid Chromatography (HPLC) can be employed.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on the one-step condensation method.
Problem 1: Low or No Yield of this compound
Possible Causes:
-
Decomposition of Starting Materials: 2,5-dialkoxytetrahydrofurans can be sensitive to acidic conditions and may decompose upon prolonged heating or in the presence of strong acids.
-
Inefficient Condensation: The reaction may not be reaching a high enough temperature to drive the condensation, or the reaction time may be insufficient.
-
Side Reactions: Undesired side reactions, such as self-condensation of 1,3-cyclopentanedione or polymerization of intermediates, may be consuming the starting materials.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure that the 2,5-diethoxy-5-propyltetrahydrofuran is pure and has not decomposed. It is advisable to use freshly prepared or properly stored material.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. The original literature suggests heating the neat mixture. .
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
-
Consider a Catalyst: While the original procedure involves heating the neat reactants, a mild acid catalyst could potentially promote the reaction at a lower temperature, although care must be taken to avoid decomposition of the tetrahydrofuran starting material.
Problem 2: Difficulty in Purifying this compound
Possible Causes:
-
Formation of Closely-Related Impurities: The reaction may produce isomers or byproducts with similar polarity to this compound, making separation by standard column chromatography difficult.
-
Thermal Decomposition During Purification: this compound or its impurities might be thermally labile, leading to decomposition on the chromatography column.
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be more effective than an isocratic one.
-
Stationary Phase: Consider using a different stationary phase, such as alumina, or a reversed-phase silica gel.
-
-
Utilize HPLC: For challenging separations, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) can provide much higher resolution.[1]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system could be an effective purification method.
Quantitative Data Summary
The following table summarizes key quantitative data from a reported one-step synthesis of this compound and its analogue.
| Product | Reactant A | Reactant B | Yield (%) | Melting Point (°C) |
| This compound | 1,3-Cyclopentanedione | 2,5-Diethoxy-5-propyltetrahydrofuran | 33.6 | 142-143 |
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound
This protocol is based on the method described by Tsujikawa et al.
Materials:
-
1,3-Cyclopentanedione
-
2,5-Diethoxy-5-propyltetrahydrofuran
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., benzene:acetone 9:1)
Procedure:
-
A mixture of 1,3-cyclopentanedione and 2,5-diethoxy-5-propyltetrahydrofuran is heated.
-
The progress of the reaction should be monitored by a suitable method like TLC.
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The crude product is then purified by column chromatography on silica gel.
-
Elution with a suitable solvent system (e.g., benzene:acetone 9:1) affords this compound.
-
The structure and purity of the final product should be confirmed by analytical methods such as NMR and mass spectrometry.
Protocol 2: Synthesis of 2,5-Diethoxytetrahydrofuran (General Procedure)
The synthesis of the specific 2,5-diethoxy-5-propyltetrahydrofuran is not detailed in the primary literature for this compound synthesis. However, a general approach for the synthesis of 2,5-dialkoxytetrahydrofurans involves the following steps:
Materials:
-
Corresponding furan derivative (e.g., 2-propylfuran)
-
Ethanol
-
Bromine
-
Base (e.g., ammonia or an organic base)
-
Hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon)
-
Hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent)
Procedure:
-
Alkoxydation of Furan: The furan derivative is treated with bromine in ethanol at low temperatures. This is followed by neutralization with a base to yield the corresponding 2,5-diethoxy-2,5-dihydrofuran.
-
Hydrogenation: The resulting 2,5-diethoxy-2,5-dihydrofuran is then hydrogenated to the saturated 2,5-diethoxytetrahydrofuran. This can be achieved by catalytic hydrogenation using a catalyst like Raney Nickel under hydrogen pressure or using other reduction methods.
Visualizations
Logical Workflow for this compound Synthesis Troubleshooting
Caption: Troubleshooting workflow for this compound synthesis.
Conceptual Pathway of the One-Step this compound Synthesis
Caption: Conceptual reaction pathway for this compound synthesis.
References
Oudenone Extraction Technical Support Center
Welcome to the technical support center for Oudenone extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield of this compound from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it?
A1: this compound is a fungal secondary metabolite with a unique structure characterized by a tetrahydrofuran and a 1,3-cyclopentanedione moiety. It is known to be an inhibitor of tyrosine hydroxylase. The primary producing organism is the fungus Oudemansiella radicata (also known as Hymenopellis radicata).
Q2: What is the general principle behind this compound extraction?
A2: this compound is a polyketide, and its extraction from the fermentation broth of Oudemansiella radicata typically involves separating the fungal mycelium from the liquid culture, followed by solvent extraction of the supernatant at an acidic pH. This compound's acidic properties allow for its selective transfer between aqueous and organic phases based on the pH.[1] Subsequent purification steps, such as chromatography, are then used to isolate pure this compound.
Q3: What are the key stages in obtaining purified this compound?
A3: The overall process can be broken down into four main stages:
-
Fermentation: Culturing Oudemansiella radicata under optimized conditions to maximize this compound production.
-
Extraction: Separating the this compound from the fermentation broth and mycelium.
-
Purification: Isolating this compound from other co-extracted compounds.
-
Analysis and Quantification: Verifying the purity and determining the yield of the final product.
Troubleshooting Guide
This section addresses common issues encountered during this compound extraction and provides potential solutions.
Low this compound Yield
Q4: My this compound yield is consistently low. What are the potential causes related to fermentation?
A4: Low yields often originate from suboptimal fermentation conditions. Here are several factors to investigate:
-
Culture Medium Composition: The type and concentration of carbon and nitrogen sources, as well as trace elements, can significantly impact secondary metabolite production. Experiment with different media compositions to find the optimal conditions for Oudemansiella radicata.
-
Fermentation Parameters: Key physical parameters such as temperature, pH, and dissolved oxygen levels must be tightly controlled. The optimal temperature for most fungal cultures is typically between 25°C and 30°C. The pH of the fermentation broth for this compound production is generally in the range of 4.5-5.5.[2]
-
Incubation Time: this compound is a secondary metabolite, meaning its production usually starts during the stationary phase of fungal growth. Harvesting too early or too late can result in lower yields. It is recommended to monitor this compound production over time to determine the optimal harvest time. Production can be monitored by measuring the UV absorbance of the culture filtrate.[2]
Q5: I suspect my extraction protocol is inefficient. How can I improve it?
A5: Inefficient extraction is a common cause of low yield. Consider the following:
-
Cell Lysis: Although this compound is secreted into the broth, some may remain within the mycelia. While many protocols focus on extracting the supernatant, consider also performing an extraction of the homogenized mycelia to see if it improves your yield.
-
Solvent Selection: The choice of extraction solvent is critical. For this compound, which has acidic properties, extraction is typically carried out at an acidic pH (pH 2-3) using water-immiscible organic solvents.[1] Commonly used solvents include ethyl acetate, butyl acetate, butanol, and chloroform.[1] The polarity of the solvent will affect the extraction efficiency of this compound and co-extraction of impurities.
-
pH Adjustment: Ensure the pH of the fermentation broth is adequately acidified before extraction. This protonates the this compound, making it more soluble in the organic solvent.
-
Multiple Extractions: Performing multiple extractions of the aqueous phase with fresh organic solvent will increase the recovery of this compound.
Q6: I am experiencing the formation of an emulsion during liquid-liquid extraction. How can I resolve this?
A6: Emulsion formation is a frequent problem when extracting from complex mixtures like fermentation broths, often due to the presence of surfactants, proteins, and lipids. Here are some strategies to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filtration: Filtering the entire mixture through a bed of Celite® or glass wool can sometimes break the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.
Purification Challenges
Q7: My purified this compound is still contaminated with other compounds. What can I do?
A7: If initial purification steps like solvent extraction are insufficient, further chromatographic techniques are necessary.
-
Column Chromatography: Silica gel chromatography is a common method for purifying this compound. A solvent system such as benzene-ethyl acetate (1:2) has been reported to be effective.[1]
-
Anion Exchange Chromatography: Due to its acidic nature, this compound can be effectively purified using an anion exchange resin. The product binds to the resin at neutral or alkaline pH and can be eluted with an acidic solution (e.g., 0.2N HCl).[1]
-
High-Performance Liquid Chromatography (HPLC): For high purity this compound, reversed-phase HPLC is a powerful tool. A semi-preparative C18 column is a good choice for the final purification step.[2]
Q8: I am concerned about the stability of this compound during extraction and storage. What precautions should I take?
A8: this compound, containing a cyclopentenone ring, may be susceptible to degradation under certain conditions.
-
Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a moderate temperature. Thermal decomposition of cyclopentenones can occur at high temperatures.
-
pH: this compound is in a dynamic equilibrium in aqueous solutions, and its stability can be pH-dependent.[2] While acidic conditions are needed for extraction, prolonged exposure to strong acids or bases should be avoided.
-
Storage: For long-term storage, it is advisable to keep the purified this compound as a solid at low temperatures (e.g., -20°C). If in solution, store at low temperatures in a suitable solvent and protect from light.
Experimental Protocols & Data
Optimizing Fermentation and Extraction Parameters
The yield of this compound is highly dependent on both the fermentation and extraction conditions. The following table summarizes key parameters and their typical ranges for optimizing this compound production.
| Parameter | Typical Range/Value | Notes |
| Fermentation | ||
| Temperature | 25 - 30 °C | Fungal growth and secondary metabolite production are sensitive to temperature. |
| pH | 4.5 - 5.5 | The pH of the fermentation broth can influence enzyme activity and this compound stability.[2] |
| Agitation | 100 - 200 rpm | Adequate agitation is necessary for nutrient and oxygen distribution. |
| Incubation Time | 7 - 14 days | Monitor this compound production to determine the optimal harvest time. |
| Extraction | ||
| Extraction pH | 2 - 3 | Acidification of the broth is crucial for efficient extraction into an organic solvent.[1] |
| Extraction Solvent | Ethyl Acetate, Butyl Acetate, Chloroform | The choice of solvent will impact extraction efficiency and the profile of co-extracted impurities.[1] |
Detailed Methodology: this compound Extraction and Purification
This protocol provides a general framework. Optimization may be required for specific laboratory conditions.
1. Fermentation and Harvest:
-
Culture Oudemansiella radicata in a suitable liquid medium at 25-28°C with shaking (150 rpm) for 10-14 days.
-
Monitor this compound production by taking small aliquots of the culture, filtering them, and measuring the UV absorbance of the filtrate.
-
Once production has peaked, harvest the culture by separating the mycelium from the broth by filtration or centrifugation.
2. Extraction:
-
Adjust the pH of the collected fermentation broth to 2.5 with a suitable acid (e.g., HCl).
-
Transfer the acidified broth to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Purification:
-
Silica Gel Chromatography (Optional initial purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of solvents, for example, a mixture of hexanes and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Reversed-Phase HPLC (Final Purification):
-
Dissolve the partially purified this compound-containing fractions in a suitable solvent (e.g., methanol or acetonitrile).
-
Purify the this compound using a semi-preparative C18 reversed-phase HPLC column.[2]
-
Use a suitable mobile phase gradient (e.g., a water/acetonitrile or water/methanol gradient with a small amount of acid like formic acid or TFA).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Visualizations
This compound Biosynthesis Pathway
This compound is a polyketide synthesized by a Type I Polyketide Synthase (PKS). The biosynthesis starts from a precursor molecule, which is a hexaketide open-chain intermediate. This precursor then undergoes an enzymatic cyclization to form the characteristic tetrahydrofuran and 1,3-cyclopentanedione rings of this compound. The proposed mechanism for this cyclization is analogous to the "polyepoxide cascade" model.[2]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates the logical steps from the fungal culture to the purified this compound product.
Caption: Experimental workflow for this compound extraction.
References
Technical Support Center: Optimizing Oudenone Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing Oudenone in in vivo experimental models. This resource provides essential guidance on dosage determination, experimental design, and troubleshooting common issues encountered during preclinical research. The following information is intended for drug development professionals, researchers, and scientists.
Frequently Asked Questions (FAQs)
Q1: Where should I begin to determine the starting dose for this compound in my animal model?
A: Establishing a safe and effective starting dose is a critical first step. A multi-faceted approach is recommended:
-
Literature Review: Conduct a thorough search for any published in vivo studies on this compound or compounds with a similar structure or mechanism of action. While specific data on this compound is limited, information on other tyrosine hydroxylase inhibitors may provide a preliminary range.
-
In Vitro Data Extrapolation: Utilize your in vitro data, such as the IC50 or EC50 values for this compound's effect on target cells. While not a direct conversion, this data can help in estimating a starting dose range for in vivo studies.
-
Dose Escalation Studies: If no prior in vivo data exists, a pilot dose-range finding study is crucial. This involves starting with a very low dose and progressively increasing it in small groups of animals to identify the Maximum Tolerated Dose (MTD).[1]
Q2: What is a Maximum Tolerated Dose (MTD) study and why is it important?
A: An MTD study is designed to determine the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.[2] This is a critical safety assessment and helps to define the therapeutic window for your compound. The MTD is typically defined as the dose that causes no more than a 10-20% reduction in body weight and does not produce overt signs of toxicity or mortality.
Q3: How do I choose the appropriate route of administration for this compound?
A: The choice of administration route is critical and depends on several factors:
-
Physicochemical Properties: The solubility, stability, and pH of your this compound formulation are key determinants.[1] For instance, poorly water-soluble compounds may be challenging to administer intravenously.[1]
-
Target Site: Consider whether a local or systemic effect is desired.[1]
-
Desired Onset and Duration: Intravenous (IV) administration provides a rapid onset, while subcutaneous (SC) or oral (PO) routes generally lead to slower absorption and a longer duration of action.[1]
-
Pharmacokinetic Profile: The route of administration significantly influences the absorption, distribution, metabolism, and excretion (ADME) of the compound.[1]
Q4: I am observing high variability in my results between animals in the same treatment group. What could be the cause?
A: High variability can obscure the true effect of your compound. Potential causes and solutions include:
-
Inconsistent Formulation: Ensure your this compound formulation is homogenous and stable. If it is a suspension, ensure it is well-mixed before each administration.
-
Inaccurate Dosing: Double-check all calculations and ensure accurate measurement of both the compound and the administration volume for each animal's body weight.
-
Animal-to-Animal Variation: Biological differences between animals can contribute to variability. Ensure your animals are age and weight-matched and sourced from a reliable vendor. Increasing the sample size per group can also help to improve statistical power.[2]
-
Standardize Procedures: Implement a standard operating procedure (SOP) for all experimental procedures, including animal handling, restraint, and the timing of dosing and measurements.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity or mortality at low doses | Incorrect starting dose, sensitive animal model, or vehicle toxicity. | Review literature for species-specific sensitivity.[2] Conduct a vehicle-only toxicity study. Re-evaluate the starting dose based on a more conservative approach. |
| Lack of efficacy at high doses | Poor bioavailability, rapid metabolism, or incorrect route of administration. | Conduct a preliminary pharmacokinetic (PK) study to assess drug exposure.[1] Consider an alternative route of administration that may improve bioavailability. Evaluate the formulation for potential issues with solubility or stability. |
| Injection site reactions (inflammation, necrosis) | Formulation pH or osmolality, high concentration, or irritant properties of the compound. | Adjust the formulation to a more neutral and isotonic pH.[1] Reduce the concentration and increase the volume of the injection (within acceptable limits for the chosen route). Consider a different administration route. |
| Inconsistent results between experiments | Variation in experimental conditions, animal health status, or operator technique. | Strictly adhere to SOPs. Ensure consistent environmental conditions for the animals. Monitor animal health closely throughout the study. Provide thorough training for all personnel involved in the experiments. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of this compound.
-
Dose Selection: Based on any available in vitro data or literature on similar compounds, select a starting dose. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[2]
-
Administration: Administer this compound via the intended route of administration once daily for 5-7 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, and signs of pain or distress).
-
At the end of the study, collect blood for hematology and serum biochemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: The MTD is typically defined as the highest dose that does not result in greater than 20% weight loss or mortality and does not produce significant clinical signs of toxicity or pathological lesions.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound, including its absorption and elimination characteristics.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of this compound at a therapeutically relevant and well-tolerated level (determined from the MTD study).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). The exact time points may need to be adjusted based on the expected half-life of the compound.
-
Analysis: Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
Data Presentation
Table 1: Example MTD Study Data Summary
| Group | Dose (mg/kg) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 0 | +5.2 | None | 0/5 |
| This compound | 10 | +4.8 | None | 0/5 |
| This compound | 30 | +1.5 | Mild lethargy on Day 3 | 0/5 |
| This compound | 100 | -12.7 | Lethargy, ruffled fur | 1/5 |
| This compound | 300 | -25.3 | Severe lethargy, ataxia | 4/5 |
This is example data and should be replaced with actual experimental results.
Table 2: Example Pharmacokinetic Parameters
| Parameter | Value | Unit |
| Dose | 50 | mg/kg |
| Route | Intraperitoneal (IP) | - |
| Cmax | 1250 | ng/mL |
| Tmax | 0.5 | hours |
| AUC (0-t) | 4500 | ng*h/mL |
| t1/2 | 2.3 | hours |
This is example data and should be replaced with actual experimental results.
Visualizations
This compound's Proposed Signaling Pathway
This compound is known to be an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine. By inhibiting this enzyme, this compound can reduce the levels of dopamine in relevant tissues.
Caption: Proposed mechanism of this compound via inhibition of Tyrosine Hydroxylase.
Experimental Workflow for In Vivo Dosage Optimization
This workflow outlines the logical progression from initial dose-finding to efficacy studies.
Caption: Workflow for optimizing in vivo dosage of an experimental compound.
References
avoiding off-target effects of Oudenone
This center provides researchers, scientists, and drug development professionals with essential information to mitigate and troubleshoot potential off-target effects of Oudenone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a known inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] This enzyme converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit Phenylalanine Hydroxylase (PAH), an enzyme structurally related to Tyrosine Hydroxylase.[3] Inhibition of PAH can affect the metabolism of phenylalanine. Due to the nature of small molecule inhibitors, other potential off-target interactions cannot be ruled out without comprehensive profiling.
Q3: How does this compound inhibit its targets?
A3: For Phenylalanine Hydroxylase, the inhibition by this compound is competitive with the tetrahydropterin cofactor and noncompetitive with the amino acid substrate (phenylalanine).[3] The exact kinetic mechanism for Tyrosine Hydroxylase is not as clearly defined in the available literature but is presumed to be similar given the structural homology of the enzymes.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: The optimal concentration depends on the specific cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target phenotype. As a starting point, consider the known IC50 values and titrate down. For Phenylalanine Hydroxylase, the IC50 is quite high (in the millimolar range), suggesting that off-target effects on this enzyme may occur at higher concentrations.
Q5: What are essential controls to include in my experiments with this compound?
A5: To ensure the observed effects are due to the inhibition of Tyrosine Hydroxylase, several controls are critical:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO).
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound.
-
Orthogonal Inhibitor: Use a structurally different and well-characterized inhibitor of Tyrosine Hydroxylase (e.g., α-methyl-p-tyrosine) to confirm that it phenocopies the effects of this compound.
-
Target Knockdown/Knockout: The most rigorous control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Tyrosine Hydroxylase. The phenotype in these cells should mimic the effect of this compound treatment.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| No observable effect after this compound treatment. | 1. Insufficient Concentration: The concentration of this compound is too low to inhibit Tyrosine Hydroxylase effectively in your system. 2. Compound Instability: this compound may be degrading in your experimental medium. 3. Cellular Permeability: this compound may not be efficiently entering the cells. | 1. Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the optimal dose. 2. Check Compound Quality: Ensure the purity and stability of your this compound stock. 3. Verify Target Engagement: Use a cellular thermal shift assay (CETSA) or a downstream biomarker assay (e.g., measuring L-DOPA or dopamine levels) to confirm that this compound is engaging with Tyrosine Hydroxylase inside the cell. |
| Observed phenotype is inconsistent with known Tyrosine Hydroxylase inhibition. | 1. Off-Target Effects: The phenotype may be caused by this compound inhibiting one or more unknown off-target proteins. 2. Cellular Toxicity: At higher concentrations, this compound may be causing general cellular stress or toxicity. | 1. Implement Orthogonal Controls: Use a different TH inhibitor or a genetic knockdown of TH to see if the phenotype is reproduced.[4] 2. Perform a Kinome Scan: Screen this compound against a broad panel of kinases and other enzymes to identify potential off-targets. 3. Assess Cell Viability: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) at your working concentration of this compound. |
| High variability between experimental replicates. | 1. Inconsistent Dosing: Inaccurate or inconsistent pipetting of this compound. 2. Cell Culture Conditions: Variations in cell density, passage number, or growth conditions. | 1. Prepare Fresh Dilutions: Make fresh dilutions of this compound from a concentrated stock for each experiment. 2. Standardize Protocols: Ensure consistent cell seeding density and treatment conditions across all replicates and experiments. |
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound. Researchers should note the significant difference in potency against its known off-target, Phenylalanine Hydroxylase, compared to what would be expected for its primary target.
| Target | Reported IC50 | Inhibition Type | Reference |
| Tyrosine Hydroxylase (Primary Target) | Not explicitly reported in reviewed literature | Competitive with cofactor (presumed) | [1] |
| Phenylalanine Hydroxylase (Off-Target) | 2.3 mM (2.3 x 10⁻³ M) | Competitive with cofactor, Noncompetitive with substrate | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
Objective: To identify the minimum concentration of this compound that effectively inhibits Tyrosine Hydroxylase activity, minimizing potential off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of dilutions ranging from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).
-
Treatment: Replace the cell culture medium with fresh medium containing the different concentrations of this compound or a vehicle control. Incubate for a period relevant to your experimental endpoint (e.g., 24 hours).
-
Endpoint Analysis: Measure a downstream marker of Tyrosine Hydroxylase activity. This could be:
-
L-DOPA/Dopamine Levels: Lyse the cells and use an ELISA or HPLC to quantify the levels of L-DOPA or dopamine.
-
Western Blot: Analyze the phosphorylation status of downstream signaling proteins if known.
-
-
Data Analysis: Plot the measured endpoint against the logarithm of the this compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the EC50 (half-maximal effective concentration). Select the lowest concentration that gives a maximal or near-maximal effect for future experiments.
Protocol 2: Validating On-Target Effects using an Orthogonal Inhibitor
Objective: To confirm that the observed biological phenotype is a result of Tyrosine Hydroxylase inhibition and not an this compound-specific off-target effect.
Methodology:
-
Select an Orthogonal Inhibitor: Choose a well-characterized Tyrosine Hydroxylase inhibitor that is structurally distinct from this compound (e.g., α-methyl-p-tyrosine).
-
Dose-Response: Perform a dose-response experiment for the orthogonal inhibitor as described in Protocol 1 to determine its optimal concentration.
-
Comparative Experiment: Treat cells in parallel with:
-
Vehicle Control
-
This compound (at its optimal concentration)
-
Orthogonal Inhibitor (at its optimal concentration)
-
-
Phenotypic Analysis: Assess the key biological phenotype of interest in all treatment groups.
Visualizations
Signaling Pathway of this compound's Primary Target
Caption: this compound inhibits Tyrosine Hydroxylase, the rate-limiting step in catecholamine synthesis.
Experimental Workflow for Target Validation
Caption: A logical workflow to validate that an observed phenotype is due to on-target this compound activity.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for unexpected results with this compound.
References
- 1. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Oudenone purity analysis and contamination issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity analysis, contamination issues, and troubleshooting for experiments involving Oudenone.
Troubleshooting Guide
Encountering issues in your experiments with this compound can be challenging. This guide provides a structured approach to identifying and resolving common problems.
Table 1: Troubleshooting Common Issues with this compound Experiments
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected biological activity | Purity of this compound is lower than specified. | Verify the purity of your this compound batch using a validated analytical method like HPLC. Refer to the HPLC Purity Analysis Protocol below. |
| Presence of active impurities or degradation products. | Perform impurity profiling using LC-MS to identify any additional chemical entities. Conduct forced degradation studies to understand potential degradation pathways. | |
| Improper storage and handling leading to degradation. | Review storage conditions. This compound should be stored in a well-sealed container, protected from light and moisture, at the recommended temperature. | |
| Poor solubility or precipitation during experiments | Incorrect solvent or pH. | Consult literature for appropriate solvents and buffer systems for this compound. Check the pH of your experimental medium. |
| Aggregation of the compound. | Try sonication or gentle heating to aid dissolution. Consider using a different formulation or delivery vehicle. | |
| Extra peaks in analytical chromatogram (e.g., HPLC) | Contamination from solvents, glassware, or other reagents. | Run a blank analysis with only the mobile phase and solvent to identify any background peaks. Ensure all glassware is thoroughly cleaned. Use high-purity solvents and reagents. |
| Degradation of this compound during sample preparation or analysis. | Prepare samples fresh and analyze them promptly. Use a stability-indicating analytical method. | |
| Presence of synthesis-related impurities. | If possible, obtain a certificate of analysis for the this compound batch to check for known impurities. | |
| No peak or very small peak for this compound in chromatogram | Incorrect wavelength setting on the detector. | Determine the UV absorbance maximum (λmax) of this compound in your mobile phase and set the detector accordingly. |
| This compound is not eluting from the column. | Adjust the mobile phase composition (e.g., increase the organic solvent percentage in reverse-phase HPLC). Ensure the column is appropriate for the compound's polarity. | |
| Injection error or instrument malfunction. | Check the autosampler and injection syringe for any issues. Run a system suitability test with a known standard. |
Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my this compound sample?
A1: The most common and reliable method for assessing the purity of a small molecule like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4] A validated, stability-indicating HPLC method can separate this compound from its impurities and degradation products, allowing for accurate quantification of its purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and may help in quantifying purity against a certified standard.
Q2: What are the potential sources of contamination for this compound?
A2: Contamination can arise from several sources:
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Synthesis-related impurities: By-products and unreacted starting materials from the chemical synthesis process.
-
Degradation products: this compound may degrade over time due to factors like temperature, light, humidity, and pH. Forced degradation studies can help identify potential degradation products.[5][6][7]
-
Cross-contamination: Introduction of other substances from shared laboratory equipment or improper handling.
-
Solvent and reagent impurities: Impurities present in the solvents and reagents used in experiments.
Q3: How should I store this compound to prevent degradation?
Q4: What should I do if I suspect my this compound has degraded?
A4: If you suspect degradation, you should re-analyze the sample using a validated stability-indicating HPLC method. Compare the chromatogram to that of a fresh, high-purity standard. The presence of new peaks or a decrease in the area of the main this compound peak could indicate degradation. LC-MS can be used to identify the mass of the degradation products, providing clues to their structure.
Q5: What is a "stability-indicating method" and why is it important?
A5: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[8][9][10][11] It is crucial for ensuring that the measured purity of this compound is accurate and that any degradation can be detected and quantified.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound (Template)
This is a general template for a reverse-phase HPLC method that can be adapted and validated for this compound purity analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for pH adjustment)
-
This compound reference standard (of known high purity)
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid, if needed).
-
Example Gradient: Start with 10% Acetonitrile, ramp up to 90% Acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound in the mobile phase (scan from 200-400 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Acetonitrile or Methanol) to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase to a working concentration (e.g., 0.1 mg/mL).
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from potential impurities and degradation products. This is often assessed through forced degradation studies.
-
Linearity: Analyze a series of this compound solutions of different known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition).
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating assay.[5][7][12]
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-PDA and LC-MS. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products. The PDA detector can help assess peak purity. LC-MS will provide mass information about the degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Workflow for this compound HPLC purity analysis.
References
- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inis.iaea.org [inis.iaea.org]
- 3. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Stability indicating HPLC determination of risperidone in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Stability Indicating HPLC Method for the Determination of Nitisinone in Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Scaling Up Oudenone Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of Oudenone production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound production from a laboratory to a pilot or industrial scale?
A1: Scaling up this compound production, a secondary metabolite from microbial fermentation, presents several challenges. These can be broadly categorized as upstream (fermentation) and downstream (purification) issues. Key challenges include maintaining process consistency, ensuring regulatory compliance, managing costs, and effective technology transfer.[1][2][3] In the upstream process, this involves optimizing fermentation conditions to maximize yield and productivity.[4][5] Downstream processing focuses on efficiently purifying this compound from a complex mixture of byproducts.[6][7][8]
Q2: How can I improve the yield of this compound during fermentation?
A2: Improving this compound yield requires a multi-faceted approach to optimize the fermentation process. Strategies include:
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Strain Improvement: Employing techniques like random mutagenesis or genetic engineering to enhance the productivity of the this compound-producing microorganism, such as Oudemansiella radicata.[9]
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Medium Optimization: Systematically refining the composition of the culture medium, including carbon and nitrogen sources, to maximize metabolite production.[4]
-
Process Parameter Control: Precisely controlling critical parameters such as pH, temperature, dissolved oxygen, and agitation speed within the bioreactor.[2][10]
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Fed-Batch Strategies: Implementing fed-batch cultivation to maintain low concentrations of limiting substrates, which can enhance productivity and prevent inhibition.[5]
Q3: What are common issues encountered during the downstream purification of this compound?
A3: The downstream processing of this compound can be challenging due to the complexity of the fermentation broth.[8] Common issues include:
-
Low Product Concentration: The target metabolite, this compound, may be present in low concentrations amidst a complex mixture of other metabolites, proteins, and cellular debris.[8]
-
Product Stability: this compound may be sensitive to changes in pH, temperature, or shear stress during purification, potentially leading to degradation.[8]
-
Impurity Removal: Separating this compound from structurally similar impurities and other byproducts requires highly selective purification techniques.[11]
-
Scalability of Purification Methods: Methods that work well at the lab scale, such as certain types of chromatography, may become bottlenecks at larger scales.[12][13]
Troubleshooting Guides
Upstream Processing (Fermentation)
| Problem | Possible Causes | Troubleshooting Suggestions |
| Low this compound Titer | Suboptimal media composition. | Conduct media optimization studies using statistical methods like Design of Experiments (DoE).[4][7] |
| Inadequate control of fermentation parameters (pH, temperature, DO). | Implement real-time monitoring and automated control of critical process parameters.[1][2] | |
| Microbial strain has low productivity. | Consider strain improvement programs through mutagenesis or genetic engineering.[9] | |
| Inconsistent Batch-to-Batch a Yield | Variability in raw materials. | Establish strict quality control specifications for all media components. |
| Inconsistent inoculum quality. | Standardize inoculum preparation procedures, including culture age and cell density. | |
| Poor process control and monitoring. | Ensure calibration and proper functioning of all sensors and control loops in the bioreactor.[2] | |
| Foaming in the Bioreactor | High agitation or aeration rates. | Optimize agitation and aeration to meet oxygen demand without excessive foaming. |
| Composition of the fermentation medium. | Add antifoaming agents as needed, ensuring they do not negatively impact cell growth or product formation. |
Downstream Processing (Purification)
| Problem | Possible Causes | Troubleshooting Suggestions |
| Low Recovery of this compound | Degradation of this compound during processing. | Investigate the stability of this compound under different pH and temperature conditions to identify optimal processing parameters.[8] |
| Inefficient extraction from the fermentation broth. | Optimize the initial extraction method (e.g., solvent extraction, solid-phase extraction) for maximum efficiency. | |
| Poor performance of chromatography steps. | Screen different chromatography resins and optimize binding, washing, and elution conditions.[13] | |
| Product Purity Below Specification | Co-elution of impurities with this compound. | Develop a multi-step purification process, potentially combining different chromatography techniques (e.g., ion exchange, reverse phase).[11] |
| Presence of closely related byproducts. | Employ high-resolution chromatography techniques to separate structurally similar compounds. | |
| Difficulty in Scaling Up a Purification Step | Chromatography resin capacity is a bottleneck. | Select resins with high binding capacity and consider larger column dimensions.[12] |
| Linear velocity and residence time not maintained. | Ensure that key parameters like linear flow rate are kept constant during scale-up to maintain separation performance.[13] |
Experimental Protocols & Methodologies
1. General Fermentation Protocol for this compound Production (Conceptual)
This protocol is a generalized representation based on common microbial fermentation practices.
-
Inoculum Preparation: Aseptically transfer a cryopreserved vial of the this compound-producing strain (e.g., Oudemansiella radicata) to a seed flask containing a suitable growth medium. Incubate at the optimal temperature and agitation until a desired cell density is reached.
-
Bioreactor Inoculation: Transfer the seed culture to a sterilized production bioreactor containing the optimized fermentation medium.
-
Fermentation: Maintain the bioreactor at the pre-determined optimal conditions for pH, temperature, dissolved oxygen, and agitation. Monitor cell growth and this compound production regularly by taking aseptic samples.
-
Harvest: Once the peak this compound concentration is reached, harvest the fermentation broth for downstream processing.
2. General Downstream Purification Workflow for this compound (Conceptual)
-
Cell Removal: Separate the microbial biomass from the fermentation broth using centrifugation or microfiltration.
-
Initial Extraction: Extract the this compound from the clarified broth. This could involve liquid-liquid extraction with a suitable organic solvent or solid-phase extraction.
-
Chromatographic Purification:
-
Capture Step: Use a primary chromatography step, such as ion-exchange or hydrophobic interaction chromatography, to capture and concentrate the this compound.
-
Polishing Step: Employ one or more subsequent chromatography steps, such as reverse-phase HPLC, to remove remaining impurities and achieve the desired product purity.
-
-
Final Formulation: Concentrate the purified this compound and formulate it in a suitable solvent or as a solid.
Visualizations
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 3. Problems in scale-up of biotechnology production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Downstream Processing Technologies/Capturing and Final Purification : Opportunities for Innovation, Change, and Improvement. A Review of Downstream Processing Developments in Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 9. Genetic methods and strategies for secondary metabolite yield improvement in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Very large scale monoclonal antibody purification: the case for conventional unit operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scale-up of protein purification: downstream processing issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Oudenone Technical Support Center: Troubleshooting and FAQ
Welcome to the technical support center for Oudenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer practical advice for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal metabolite known to be an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1] It also inhibits phenylalanine hydroxylase.[2] The inhibition of tyrosine hydroxylase is competitive with respect to the cofactor tetrahydrobiopterin.[2]
Q2: I am observing a neuroprotective effect with this compound in my Parkinson's disease model, which seems counterintuitive for a tyrosine hydroxylase inhibitor. Is this a known phenomenon?
This is a key area of investigation and a plausible "unexpected" result. While inhibiting dopamine production may seem counterproductive in a dopamine-deficient condition like Parkinson's disease, there is a strong scientific rationale for this observation. The enzymatic and spontaneous oxidation of dopamine can produce toxic metabolites that contribute to neurodegeneration.[3][4] By reducing the overall production of dopamine through tyrosine hydroxylase inhibition, this compound may consequently limit the formation of these harmful byproducts, thus exerting a neuroprotective effect.[3][4]
Q3: What are the typical concentrations of this compound to use in cell culture experiments?
Published literature on specific this compound concentrations for cell culture is limited. However, based on its inhibitory activity against related enzymes, a starting point for dose-response experiments could be in the micromolar (µM) to millimolar (mM) range. For instance, the IC50 for the inhibition of phenylalanine hydroxylase by this compound is 2.3 x 10⁻³ M.[2] It is crucial to perform a dose-response curve (kill curve) to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How should I prepare this compound for in vitro and in vivo studies?
Information on the solubility and stability of this compound in common laboratory solvents is not extensively documented. It is recommended to first test solubility in small quantities of common solvents like DMSO or ethanol, from which a stock solution can be made and then further diluted in aqueous buffers or culture media. For in vivo studies, the choice of vehicle will depend on the administration route and the solubility characteristics of the final formulation. It is essential to include a vehicle-only control group in your experiments.
Q5: Are there known off-target effects of this compound?
Currently, there is limited publicly available information on comprehensive off-target screening for this compound. As with any small molecule inhibitor, off-target effects are possible. If you observe unexpected phenotypes that cannot be explained by the inhibition of tyrosine hydroxylase, it may be necessary to consider and investigate potential off-target interactions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No or weak inhibition of tyrosine hydroxylase activity. | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Degradation of this compound: The compound may have degraded due to improper storage or handling. 3. Assay conditions: The experimental conditions of your tyrosine hydroxylase activity assay may not be optimal. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration. 2. Ensure proper storage of this compound (cool, dry, and dark place). Prepare fresh solutions for each experiment. 3. Verify the pH, temperature, and cofactor concentrations in your assay buffer. |
| High cell toxicity in culture. | 1. Concentration too high: The concentration of this compound may be cytotoxic to your cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in this compound solution: Inconsistent preparation of this compound solutions. 2. Cell passage number: Using cells with high passage numbers can lead to phenotypic drift and inconsistent responses. 3. Experimental conditions: Minor variations in experimental conditions (e.g., incubation time, cell density). | 1. Prepare a fresh stock solution of this compound for each set of experiments and use a consistent dilution method. 2. Use cells with a consistent and low passage number for all experiments. 3. Standardize all experimental parameters and document them meticulously. |
| Unexpected increase in tyrosine hydroxylase expression after this compound treatment in a Parkinson's disease model. | This is a paradoxical finding that may be related to compensatory mechanisms. Prolonged inhibition of an enzyme can sometimes lead to an upregulation of its gene expression as the cell attempts to overcome the inhibition. | Investigate changes in tyrosine hydroxylase mRNA and protein levels over time using techniques like qPCR and Western blotting. This could reveal a time-dependent regulatory mechanism. |
Data Presentation
Table 1: Inhibitory Concentration of this compound
| Enzyme | IC50 | Reference |
| Phenylalanine Hydroxylase | 2.3 x 10⁻³ M | [2] |
| Tyrosine Hydroxylase | Not explicitly stated in the provided results. | - |
Experimental Protocols
Note: Detailed, validated protocols for this compound are not widely available. The following are general guidelines that should be adapted and optimized for your specific experimental setup.
1. In Vitro Tyrosine Hydroxylase Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on tyrosine hydroxylase activity.
-
Methodology:
-
Prepare a reaction mixture containing a suitable buffer (e.g., MES or HEPES), purified tyrosine hydroxylase, L-tyrosine (substrate), and the cofactor tetrahydrobiopterin.
-
Add varying concentrations of this compound (and a vehicle control) to the reaction mixture.
-
Initiate the reaction and incubate at 37°C for a defined period.
-
Stop the reaction and measure the production of L-DOPA using a suitable method, such as HPLC with electrochemical detection.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
2. Cell-Based Assay for Neuroprotection
-
Objective: To assess the potential neuroprotective effects of this compound in a cell culture model of Parkinson's disease.
-
Methodology:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y).
-
Induce cellular stress or toxicity using a neurotoxin relevant to Parkinson's disease (e.g., MPP+ or 6-OHDA).
-
Treat the cells with a range of non-toxic concentrations of this compound, both as a pre-treatment and co-treatment with the neurotoxin.
-
Assess cell viability using assays such as MTT, LDH, or live/dead staining.
-
Further mechanistic studies could include measuring markers of apoptosis (e.g., caspase-3 activity), oxidative stress (e.g., ROS levels), and mitochondrial function.
-
Visualizations
Caption: Hypothesized neuroprotective pathway of this compound.
Caption: Recommended experimental workflow for this compound.
References
- 1. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Oudenone and Other Tyrosine Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oudenone with other known tyrosine hydroxylase inhibitors. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Tyrosine Hydroxylase and Its Inhibition
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. This enzymatic step converts L-tyrosine to L-DOPA. The inhibition of tyrosine hydroxylase can effectively reduce the production of these catecholamines, a mechanism of significant interest for therapeutic applications, particularly in conditions characterized by excessive catecholamine levels, such as hypertension and certain neurological disorders.
This compound, a fungal metabolite, is a known inhibitor of this crucial enzyme. This guide compares its performance with other well-characterized tyrosine hydroxylase inhibitors: Metyrosine, Bulbocapnine, 3-Iodotyrosine, and Aquayamycin.
Comparative Analysis of Inhibitor Efficacy
The inhibitory potential of these compounds against tyrosine hydroxylase is summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are key indicators of an inhibitor's potency.
| Inhibitor | Type of Inhibition | IC50 / Ki | Source Organism/Cell Line |
| This compound | Competitive with tetrahydropterin cofactor | IC50: 2.3 x 10-3 M (for Phenylalanine Hydroxylase)[1] | Not Specified |
| Metyrosine | Competitive with Tyrosine | Not Specified | Not Specified |
| Bulbocapnine | Uncompetitive with L-Tyrosine | Ki: 0.20 mM | Bovine Adrenal Medulla |
| 3-Iodotyrosine | Not Specified | Ki: 0.39 µM | Not Specified |
| Aquayamycin | Not Specified | Not Specified | Not Specified |
Note: A specific IC50 value for this compound against tyrosine hydroxylase was not available in the reviewed literature. The provided IC50 is for its activity against phenylalanine hydroxylase, a related enzyme.
Signaling Pathway and Experimental Workflow
To visually represent the context of tyrosine hydroxylase inhibition and the methods used for its study, the following diagrams are provided.
Catecholamine Biosynthesis Pathway
This diagram illustrates the biochemical pathway for the synthesis of catecholamines, highlighting the critical role of tyrosine hydroxylase.
References
Oudenone and Its Synthetic Analogs: A Comparative Guide to Functional Inhibition of Tyrosine and Phenylalanine Hydroxylase
A detailed comparison of the naturally occurring tyrosine hydroxylase inhibitor, oudenone, and its synthetic derivatives reveals significant variations in their inhibitory potency against key enzymes in neurotransmitter and amino acid metabolism. This guide provides a comprehensive overview of their functional performance in enzymatic assays, detailed experimental methodologies, and the underlying signaling pathways.
This compound, a fungal metabolite, is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. Its structural backbone has served as a template for the development of synthetic analogs with potentially enhanced or modified biological activities. This guide focuses on the comparative functional analysis of this compound and its derivatives, primarily in their capacity to inhibit tyrosine hydroxylase and the structurally related enzyme, phenylalanine hydroxylase.
Performance in Functional Assays: A Quantitative Comparison
The inhibitory activities of this compound and its synthetic analogs have been evaluated in in-vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) serves as a key metric for comparing the potency of these compounds. A lower IC50 value indicates a more potent inhibitor.
A study comparing this compound and twelve of its synthetic derivatives in a phenylalanine hydroxylase inhibition assay demonstrated a wide range of potencies. While this compound itself exhibited inhibitory activity, a synthetic analog, designated as compound No. 142 [2-(3,4-dihydroxyphenyl)-1-oxopropyl)cyclohexan-1,3-dione], was identified as a significantly more potent inhibitor.[1]
| Compound | Target Enzyme | IC50 (M) | Inhibition Type (vs. Cofactor) | Inhibition Type (vs. Substrate) |
| This compound | Phenylalanine Hydroxylase | 2.3 x 10⁻³ | Competitive | Noncompetitive |
| Synthetic Analog (No. 142) | Phenylalanine Hydroxylase | 1.8 x 10⁻⁵ | Mixed | Mixed |
Table 1: Comparison of the inhibitory potency of this compound and a synthetic analog against Phenylalanine Hydroxylase. Data indicates that the synthetic analog is approximately 128-fold more potent than this compound in this assay.[1] The type of inhibition also differs, with this compound showing competitive inhibition with respect to the tetrahydropterin cofactor and noncompetitive inhibition with respect to phenylalanine, while the analog exhibits a mixed-type inhibition for both.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key functional assays discussed in this guide.
Tyrosine Hydroxylase Inhibition Assay (Spectrophotometric Method)
This assay quantifies the activity of tyrosine hydroxylase by measuring the production of L-DOPA, which is then oxidized to a colored product, dopachrome.
Materials:
-
Recombinant human tyrosine hydroxylase (hTH)
-
L-tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) or 6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH4) (cofactor)
-
Iron (II) sulfate
-
HEPES buffer (pH 7.0)
-
Sodium periodate
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagent A: Prepare a mixture containing hTH, BH4 (or DMPH4), and iron (II) sulfate in HEPES buffer. Incubate on ice for 5-10 minutes to allow for the binding of the iron and cofactor to the enzyme.
-
Preparation of Reagent B: Prepare a mixture containing L-tyrosine and sodium periodate in HEPES buffer.
-
Reaction Initiation: In a 96-well plate, combine Reagent A and Reagent B in a 1:1 ratio. The final concentrations should be optimized for the specific enzyme batch and experimental conditions.
-
Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 475 nm every 10 seconds for 30 minutes. The rate of increase in absorbance is proportional to the rate of L-DOPA production.
-
Inhibitor Testing: To determine the IC50 of this compound or its analogs, add varying concentrations of the test compound to Reagent A before combining with Reagent B. Calculate the percentage of inhibition at each concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Phenylalanine Hydroxylase Inhibition Assay (HPLC-Based Method)
This assay measures the activity of phenylalanine hydroxylase by quantifying the amount of its product, L-tyrosine, using high-performance liquid chromatography (HPLC).
Materials:
-
Purified or recombinant phenylalanine hydroxylase
-
L-phenylalanine (substrate)
-
BH4 or DMPH4 (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.2)
-
Perchloric acid
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, L-phenylalanine, catalase, DTT, and the phenylalanine hydroxylase enzyme solution.
-
Reaction Initiation: Initiate the reaction by adding the cofactor (BH4 or DMPH4). Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid. This will precipitate the enzyme.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Filter the supernatant to remove any remaining particulate matter.
-
HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system. Use an appropriate mobile phase to separate L-tyrosine from other components in the mixture.
-
Quantification: Detect and quantify the L-tyrosine peak using a fluorescence or UV detector. The amount of tyrosine produced is directly proportional to the enzyme activity.
-
Inhibitor Testing: To assess the inhibitory effect of this compound or its analogs, include varying concentrations of the test compounds in the initial reaction mixture. Compare the amount of tyrosine produced in the presence of the inhibitor to a control reaction without the inhibitor to calculate the percentage of inhibition and subsequently the IC50 value.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs stem from their ability to modulate specific signaling pathways. Understanding these pathways is essential for contextualizing the functional assay data.
Catecholamine Biosynthesis Pathway
This compound's primary target, tyrosine hydroxylase, is the initial and rate-limiting enzyme in the synthesis of catecholamines. Its inhibition directly leads to a decrease in the production of L-DOPA, the precursor to dopamine.
Caption: Inhibition of Tyrosine Hydroxylase by this compound.
Downstream Effects of Dopamine Depletion
The inhibition of tyrosine hydroxylase and the subsequent reduction in dopamine levels can have significant downstream effects on neuronal signaling. Dopamine exerts its effects by binding to and activating dopamine receptors (D1-like and D2-like families) on postsynaptic neurons. Reduced dopamine levels lead to decreased activation of these receptors, impacting various cellular processes, including adenylyl cyclase activity and cyclic AMP (cAMP) levels.
Caption: Impact on Dopaminergic Neurotransmission.
Experimental Workflow for IC50 Determination
The process of determining the half-maximal inhibitory concentration (IC50) of a compound involves a series of systematic steps, from preparing the necessary reagents to analyzing the final data.
References
A Comparative Guide to the Biological Activity of Oudenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Oudenone, a fungal metabolite, with other relevant compounds. The focus is on its inhibitory effects on key enzymes in the catecholamine and phenylalanine metabolic pathways. All quantitative data is summarized for easy comparison, and detailed experimental protocols for the cited assays are provided.
Overview of this compound's Biological Activity
This compound is a known inhibitor of both tyrosine hydroxylase and phenylalanine hydroxylase.[1][2] Its inhibitory action on these enzymes suggests potential applications in conditions characterized by excessive catecholamine production or elevated phenylalanine levels.
Comparative Inhibitory Activity
The following table summarizes the available quantitative data for the inhibitory activity of this compound and its derivative against phenylalanine hydroxylase, alongside other inhibitors of both phenylalanine hydroxylase and tyrosine hydroxylase.
| Compound | Target Enzyme | IC50 / Ki Value | Mechanism of Inhibition |
| This compound | Phenylalanine Hydroxylase | 2.3 x 10⁻³ M (IC50)[1] | Competitive with tetrahydropterin cofactor[1] |
| This compound Derivative (Compound No. 142) | Phenylalanine Hydroxylase | 1.8 x 10⁻⁵ M (IC50)[1] | Mixed-type[1] |
| α-Methylphenylalanine | Phenylalanine Hydroxylase | Weak competitive inhibitor in vitro[3][4] | Competitive |
| Fenclonine (p-Chlorophenylalanine) | Phenylalanine Hydroxylase | Inhibitor (Specific IC50 not available)[5] | Irreversible inhibitor of tryptophan hydroxylase, also affects phenylalanine hydroxylase. |
| This compound | Tyrosine Hydroxylase | Inhibitor (Specific IC50 not available)[2][6] | Not specified |
| α-Methyl-p-tyrosine (Metirosine) | Tyrosine Hydroxylase | Competitive inhibitor (Specific IC50 not available)[7][8][9][10] | Competitive |
| 3-Iodo-L-tyrosine | Tyrosine Hydroxylase | 0.39 µM (Ki)[11] | Reversible inhibitor[12] |
| Dopamine | Tyrosine Hydroxylase | Feedback inhibitor (Regulated by two binding sites with Kd values of <4 nM and 90 nM)[13] | Feedback Inhibition[14][15][16] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the catecholamine biosynthesis pathway, highlighting the points of inhibition, and a general workflow for determining enzyme inhibition.
Caption: Inhibition points in the catecholamine biosynthesis pathway.
Caption: General experimental workflow for determining IC50 values.
Experimental Protocols
Phenylalanine Hydroxylase Inhibition Assay
This protocol is adapted from standard enzymatic assays for phenylalanine hydroxylase.
1. Reagents:
- Buffer: 200 mM Tris-HCl, pH 7.2.
- Substrate: 4.0 mM L-Phenylalanine in buffer.
- Cofactor: 0.40 mM DL-6-methyl-5,6,7,8-tetrahydropterine.
- Enzyme: Phenylalanine Hydroxylase solution (0.2 - 1.0 unit/ml in cold buffer).
- Other Reagents: Catalase, DL-Dithiothreitol (DTT), Nitric Acid with Sodium Nitrite, Nitrosonaphthol solution, Sodium Hydroxide.
- Standard: 5.0 mM L-Tyrosine.
2. Procedure:
- Prepare a reaction mixture containing the buffer, L-phenylalanine, and catalase.
- Add the enzyme solution to the reaction mixture.
- Equilibrate to 25°C.
- Initiate the reaction by adding the cofactor solution.
- Incubate at 25°C for a defined period (e.g., 8 minutes).
- Stop the reaction and develop a colorimetric signal for L-tyrosine detection (e.g., using nitrosonaphthol reagent).
- Measure the absorbance at 450 nm.
- A blank reaction without the cofactor is run in parallel.
- A standard curve is generated using known concentrations of L-Tyrosine.
3. IC50 Determination:
- The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound).
- The rate of L-tyrosine formation is calculated for each inhibitor concentration.
- The percentage of inhibition is determined relative to a control without the inhibitor.
- The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Tyrosine Hydroxylase Inhibition Assay
This protocol is a representative method for determining tyrosine hydroxylase activity.
1. Reagents:
- Buffer: Appropriate buffer system (e.g., Tris-HCl or phosphate buffer).
- Substrate: L-Tyrosine solution.
- Cofactor: Tetrahydrobiopterin (BH4).
- Enzyme: Tyrosine Hydroxylase preparation.
- Detection System: Reagents for detecting L-DOPA formation (e.g., HPLC with electrochemical detection or a colorimetric method).
2. Procedure:
- Prepare a reaction mixture containing the buffer, enzyme, and cofactor.
- Add the inhibitor at various concentrations to the reaction mixture and pre-incubate.
- Initiate the reaction by adding the L-tyrosine substrate.
- Incubate at a controlled temperature (e.g., 37°C) for a specific time.
- Stop the reaction (e.g., by adding acid).
- Quantify the amount of L-DOPA produced using a suitable detection method.
3. IC50 Determination:
- Similar to the phenylalanine hydroxylase assay, the rate of L-DOPA formation is measured at different inhibitor concentrations.
- The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Conclusion
This compound demonstrates inhibitory activity against both phenylalanine hydroxylase and tyrosine hydroxylase. While a specific IC50 value for its primary target, tyrosine hydroxylase, remains to be definitively established in publicly available literature, its effect on phenylalanine hydroxylase is well-documented. A derivative of this compound shows significantly more potent inhibition of phenylalanine hydroxylase, highlighting the potential for structure-activity relationship studies to develop more effective inhibitors. Further research is warranted to fully characterize the inhibitory profile of this compound against tyrosine hydroxylase and to compare its potency directly with other known inhibitors under standardized assay conditions.
References
- 1. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. ALPHA-METHYL-L-P-TYROSINE | 672-87-7 [chemicalbook.com]
- 11. caymanchem.com [caymanchem.com]
- 12. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 13. Tyrosine hydroxylase activity is regulated by two distinct dopamine-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine inhibition of human tyrosine hydroxylase type 1 is controlled by the specific portion in the N-terminus of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of dopamine on tyrosine hydroxylase in cultured rat adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oudenone and Its Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of oudenone and its derivatives, focusing on their inhibitory effects on key enzymes. This compound, a naturally occurring compound, has garnered interest for its biological activities, particularly its role as an inhibitor of tyrosine hydroxylase. This document summarizes the available quantitative data on the inhibitory potency of this compound and one of its derivatives against phenylalanine hydroxylase, outlines the experimental protocols for enzyme inhibition assays, and visualizes the relevant biochemical pathways.
Performance Comparison: this compound vs. a Key Derivative
The data reveals that while this compound shows inhibitory activity, certain structural modifications can dramatically enhance its potency.
| Compound | Target Enzyme | IC50 Value (M) | Potency vs. This compound |
| This compound | Phenylalanine Hydroxylase | 2.3 x 10⁻³ | 1x |
| Derivative (Compound No. 142)¹ | Phenylalanine Hydroxylase | 1.8 x 10⁻⁵ | ~128x |
¹ 2-(3,4-dihydroxyphenyl)-1-oxopropyl)cyclohexan-1,3-dione[1]
It is noteworthy that the same study found no parallel structure-activity relationship between the inhibition of phenylalanine hydroxylase and tyrosine hydroxylase among the twelve derivatives tested, indicating that the structural requirements for potent inhibition of these two closely related enzymes differ.[1]
Experimental Protocols
Phenylalanine Hydroxylase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a representative method for determining the inhibitory activity of compounds against phenylalanine hydroxylase.
1. Principle: The activity of phenylalanine hydroxylase is determined by measuring the rate of L-tyrosine formation from the substrate L-phenylalanine. The L-tyrosine produced is then quantified spectrophotometrically.
2. Reagents and Materials:
-
Phenylalanine hydroxylase enzyme solution
-
L-phenylalanine solution (substrate)
-
6,7-dimethyltetrahydropterin (DMPH₄) or Tetrahydrobiopterin (BH₄) solution (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
Inhibitor compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA) for reaction termination
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution
-
Microplate reader or spectrophotometer
3. Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-phenylalanine, catalase, and DTT.
-
Add the inhibitor compound at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period.
-
Initiate the enzymatic reaction by adding the phenylalanine hydroxylase enzyme and the cofactor (DMPH₄ or BH₄).
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge the mixture to pellet the precipitated protein.
-
To the supernatant, add Folin-Ciocalteu reagent and sodium carbonate solution to develop a colored product from the L-tyrosine formed.
-
Measure the absorbance at a specific wavelength (e.g., 750 nm) using a microplate reader or spectrophotometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Tyrosine Hydroxylase Inhibition Assay
A detailed protocol for a tyrosine hydroxylase inhibition assay can be found in the literature, often involving the measurement of L-DOPA formation from L-tyrosine using high-performance liquid chromatography (HPLC) with electrochemical detection.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine.[2]
Caption: Dopamine synthesis pathway and this compound's inhibitory action.
The inhibition of tyrosine hydroxylase by this compound leads to a decrease in the production of L-DOPA, which is the precursor for dopamine and other catecholamines. This reduction in catecholamine levels is the basis for this compound's observed biological effects.
The kinetic analysis of this compound's inhibition of phenylalanine hydroxylase revealed that it acts as a competitive inhibitor with respect to the tetrahydropterin cofactor and a noncompetitive inhibitor with respect to phenylalanine and oxygen.[1] In contrast, the highly potent derivative, compound No. 142, exhibited a mixed-type inhibition pattern.[1]
References
Assessing the Specificity of Oudenone's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory action of Oudenone, focusing on its specificity. Experimental data is presented to compare its performance against a known alternative, and detailed methodologies are provided for key experiments.
Overview of this compound's Inhibitory Profile
This compound, a fungal metabolite, has been identified as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1] However, studies have also revealed its inhibitory activity against phenylalanine hydroxylase, another aromatic amino acid hydroxylase.[2] This cross-reactivity raises questions about the specificity of this compound's inhibitory action. Understanding this specificity is crucial for its potential development as a targeted therapeutic agent.
Comparative Inhibitory Potency
To assess the specificity of this compound, its inhibitory potency against its primary target, tyrosine hydroxylase, is compared with its activity against phenylalanine hydroxylase. Additionally, its performance is benchmarked against α-methyl-p-tyrosine (metirosine), a well-characterized competitive inhibitor of tyrosine hydroxylase.[3]
| Inhibitor | Target Enzyme | IC50 (µM) | Mechanism of Action |
| This compound | Tyrosine Hydroxylase | Not explicitly found | Inhibitor |
| Phenylalanine Hydroxylase | 2300[2] | Competitive with tetrahydropterin cofactor, noncompetitive with phenylalanine[2] | |
| α-Methyl-p-tyrosine (Metirosine) | Tyrosine Hydroxylase | Not explicitly found | Competitive inhibitor[3] |
Note: While this compound is a known inhibitor of tyrosine hydroxylase, a specific IC50 value was not found in the reviewed literature. The provided IC50 value for phenylalanine hydroxylase allows for a preliminary assessment of its selectivity. Further experimental validation is required to determine the precise IC50 against tyrosine hydroxylase for a direct comparison. Similarly, a specific IC50 for metirosine is not provided here but is readily available in pharmacological literature and serves as a critical benchmark for comparison in experimental settings.
Experimental Protocols
To experimentally determine and compare the inhibitory specificity of this compound, the following detailed protocols for in vitro enzyme inhibition assays are recommended.
Protocol 1: Determination of IC50 for Tyrosine Hydroxylase Inhibition
This protocol outlines the steps to measure the half-maximal inhibitory concentration (IC50) of this compound and α-methyl-p-tyrosine against tyrosine hydroxylase.
Materials:
-
Purified tyrosine hydroxylase enzyme
-
L-Tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
This compound and α-methyl-p-tyrosine (inhibitors)
-
Perchloric acid (to stop the reaction)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
96-well plates
-
Incubator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-tyrosine in the assay buffer.
-
Prepare a fresh stock solution of BH4 containing catalase.
-
Prepare stock solutions of this compound and α-methyl-p-tyrosine in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of tyrosine hydroxylase in the assay buffer containing ferrous ammonium sulfate.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the inhibitors (this compound and α-methyl-p-tyrosine) to the respective wells. Include a control well with no inhibitor.
-
Add the L-tyrosine solution to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the tyrosine hydroxylase working solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Quantification:
-
Stop the reaction by adding a solution of perchloric acid.
-
Centrifuge the plate to pellet any precipitated protein.
-
Analyze the supernatant for the product, L-DOPA, using an HPLC system with electrochemical detection.
-
-
Data Analysis:
-
Calculate the rate of L-DOPA formation for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of IC50 for Phenylalanine Hydroxylase Inhibition
This protocol is adapted to measure the IC50 of this compound against phenylalanine hydroxylase.
Materials:
-
Purified phenylalanine hydroxylase enzyme
-
L-Phenylalanine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
This compound (inhibitor)
-
Perchloric acid
-
HPLC system with fluorescence detection (for tyrosine detection)
-
96-well plates
-
Incubator
Procedure: The procedure is similar to the tyrosine hydroxylase assay, with the following modifications:
-
Use L-phenylalanine as the substrate instead of L-tyrosine.
-
Use purified phenylalanine hydroxylase.
-
The product of the reaction is L-tyrosine, which can be quantified by HPLC with fluorescence detection.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for determining the IC50 of inhibitors against hydroxylase enzymes.
Caption: Inhibition points of this compound and Metirosine in related metabolic pathways.
Conclusion
References
- 1. This compound, a novel tyrosine hydroxylase inhibitor from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
Oudenone's Differential Impact on Phenylalanine and Tyrosine Hydroxylases: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research reveals a differential inhibitory effect of oudenone on two critical enzymes in the aromatic amino acid metabolism pathway: phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH). This guide provides a detailed comparison of this compound's action on these enzymes, presenting key quantitative data, experimental methodologies, and a visualization of the enzymatic pathways for researchers, scientists, and drug development professionals.
This compound, a microbial product, has been identified as an inhibitor of both phenylalanine hydroxylase and tyrosine hydroxylase. However, the potency and mechanism of this inhibition differ significantly between the two enzymes. Understanding these differences is crucial for potential therapeutic applications and for elucidating the regulatory mechanisms of these hydroxylases.
Quantitative Comparison of this compound's Inhibitory Effects
| Enzyme | This compound IC50 | Substrate | Cofactor | Inhibition Mechanism |
| Phenylalanine Hydroxylase (PAH) | 2.3 x 10⁻³ M[1] | Phenylalanine | Tetrahydropterin | Competitive with cofactor, Noncompetitive with substrate[1] |
| Tyrosine Hydroxylase (TH) | Not explicitly quantified in comparative studies | Tyrosine | Tetrahydropterin | Inhibitor[1] |
Deciphering the Enzymatic Pathways
Phenylalanine hydroxylase and tyrosine hydroxylase are both pterin-dependent monooxygenases that play crucial roles in amino acid metabolism and neurotransmitter synthesis. The following diagram illustrates their respective pathways and the point of inhibition by this compound.
Experimental Protocols
The following methodologies are based on established assays for determining the activity of phenylalanine and tyrosine hydroxylases.
Phenylalanine Hydroxylase Activity Assay
The activity of phenylalanine hydroxylase is determined by measuring the formation of tyrosine from phenylalanine. The following protocol is a representative method:
-
Enzyme Preparation: Phenylalanine hydroxylase is purified from a suitable source, such as rat liver, and its concentration is determined.
-
Reaction Mixture: A typical reaction mixture contains:
-
Phosphate buffer (pH 6.8)
-
Phenylalanine (substrate)
-
A tetrahydropterin cofactor (e.g., 6,7-dimethyltetrahydropterin, DMPH₄)
-
Catalase
-
The purified phenylalanine hydroxylase enzyme
-
-
Inhibition Assay:
-
This compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Quantification: The amount of tyrosine produced is quantified. This can be achieved through various methods, including high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with a fluorescent tag.
-
Data Analysis: The rate of tyrosine formation is calculated for each this compound concentration. The IC50 value, the concentration of this compound that inhibits enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
To determine the mechanism of inhibition, kinetic studies are performed by varying the concentrations of both the substrate (phenylalanine) and the cofactor in the presence of different fixed concentrations of this compound. The data is then analyzed using Lineweaver-Burk or other kinetic plots.
Tyrosine Hydroxylase Activity Assay
The activity of tyrosine hydroxylase is typically measured by quantifying the production of L-DOPA from tyrosine. A common protocol is as follows:
-
Enzyme Source: Tyrosine hydroxylase can be obtained from various sources, including adrenal medulla or specific brain regions (e.g., striatum), or as a recombinant protein.
-
Reaction Mixture: The assay mixture generally includes:
-
A suitable buffer (e.g., MES or phosphate buffer)
-
L-tyrosine (substrate)
-
A tetrahydropterin cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, BH₄)
-
Catalase to remove hydrogen peroxide, a byproduct that can inactivate the enzyme.
-
Fe²⁺ ions, which are often required for full TH activity.
-
-
Inhibition Assay:
-
Varying concentrations of this compound are pre-incubated with the enzyme.
-
The reaction is started by the addition of the substrate and cofactor.
-
Incubation is carried out at a controlled temperature (e.g., 37°C) for a defined period.
-
-
Product Quantification: The reaction is terminated, and the amount of L-DOPA formed is measured. A highly sensitive method for this is HPLC with electrochemical detection.[2]
-
Data Analysis: Similar to the PAH assay, the rate of L-DOPA production is determined at each this compound concentration, and the IC50 value is calculated.
The following diagram outlines a generalized workflow for determining the IC50 of an inhibitor for these hydroxylases.
Conclusion
The available data indicates that this compound acts as a differential inhibitor of phenylalanine hydroxylase and tyrosine hydroxylase. Its inhibitory effect on PAH is characterized by a specific IC50 value and a competitive mechanism with respect to the tetrahydropterin cofactor. While its inhibitory action on TH is established, further quantitative studies are needed to fully elucidate the comparative potency and mechanism. This distinction is of significant interest for the development of selective modulators of these key enzymes, with potential implications for metabolic disorders and neurological conditions. The detailed experimental protocols provided herein offer a foundation for further investigation into the nuanced effects of this compound and its derivatives.
References
- 1. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Oudenone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of the mechanism of action of Oudenone, a known inhibitor of tyrosine hydroxylase. Due to the limited availability of public in vivo data for this compound, this document leverages experimental data from a well-characterized alternative, alpha-methyl-p-tyrosine (AMPT), to illustrate the expected physiological outcomes of tyrosine hydroxylase inhibition. This approach offers a predictive framework for researchers interested in the potential in vivo applications of this compound.
Mechanism of Action: Tyrosine Hydroxylase Inhibition
This compound's primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By blocking this enzyme, this compound is expected to reduce the levels of these key neurotransmitters and hormones, which play crucial roles in regulating physiological processes, including blood pressure.
Below is a diagram illustrating the catecholamine biosynthesis pathway and the point of inhibition for compounds like this compound and AMPT.
Caption: Inhibition of Tyrosine Hydroxylase by this compound/AMPT.
Comparative In Vivo Data: this compound vs. Alpha-Methyl-p-Tyrosine (AMPT)
Table 1: Comparison of In Vivo Effects on Blood Pressure
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect on Blood Pressure | Citation |
| This compound | Data Not Available | - | - | - | - |
| Alpha-Methyl-p-Tyrosine (AMPT) | Spontaneously Hypertensive Rats (SHR) | 200 mg/kg | Intraperitoneal (i.p.) | Significant reduction in systolic blood pressure. | [1] |
| Alpha-Methyl-p-Tyrosine (AMPT) | Humans (Pheochromocytoma) | 600-3500 mg/day | Oral | Effective in controlling hypertensive episodes. | [2][3] |
Table 2: Comparison of In Vivo Effects on Catecholamine Levels
| Compound | Animal Model | Tissue/Fluid | Dosage | Route of Administration | Observed Effect on Catecholamine Levels | Citation |
| This compound | Data Not Available | - | - | - | - | - |
| Alpha-Methyl-p-Tyrosine (AMPT) | Rat Brain | Brain Tissue | 0.407 mmoles/kg | Intraperitoneal (i.p.) | Dopamine levels reduced to 38% and noradrenaline to 51% of controls. | [4] |
| Alpha-Methyl-p-Tyrosine (AMPT) | Humans (Pheochromocytoma) | Urine | 600-4000 mg/day | Oral | 20-79% reduction in total catecholamine metabolites. | [5] |
Experimental Protocols
To facilitate further research and in vivo validation of this compound, this section provides detailed experimental protocols for assessing the in vivo effects of tyrosine hydroxylase inhibitors, based on studies conducted with AMPT.
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the methodology for assessing the impact of a tyrosine hydroxylase inhibitor on blood pressure in a hypertensive animal model.
References
- 1. Tyrosine administration reduces blood pressure and enhances brain norepinephrine release in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Oudenone Isomers and Derivatives: Efficacy as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Understanding Oudenone and its Significance
This compound is recognized as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, this compound can modulate the levels of these crucial neurotransmitters, suggesting potential therapeutic applications. Furthermore, this compound and its derivatives have been shown to inhibit phenylalanine hydroxylase.
Efficacy of this compound and Its Derivatives: A Quantitative Comparison
While specific data on individual this compound isomers is lacking, research has been conducted on the inhibitory potency of this compound and its synthetic derivatives against phenylalanine hydroxylase. The following table summarizes the available quantitative data.
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | Phenylalanine Hydroxylase | 2.3 x 10⁻³ M | Inhibition is competitive with the tetrahydropterin cofactor. |
| This compound Derivative (Compound No. 142) | Phenylalanine Hydroxylase | 1.8 x 10⁻⁵ M | Shows more potent inhibition than this compound. |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
The data clearly indicates that structural modifications to the this compound molecule can significantly enhance its inhibitory activity against phenylalanine hydroxylase.
The Critical Role of Stereochemistry in Drug Efficacy
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a fundamental factor in its biological activity. Different stereoisomers (enantiomers and diastereomers) of a drug can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a drug molecule.
While direct evidence for this compound is unavailable, the principle of stereospecificity is well-established in pharmacology. For instance, the different enantiomers of a drug can have distinct potencies, mechanisms of action, or even opposing effects.
Experimental Methodologies
The inhibitory activity of this compound and its derivatives on phenylalanine hydroxylase was determined through in vitro enzyme assays. A detailed, generalized protocol for such an assay is provided below.
Experimental Protocol: In Vitro Phenylalanine Hydroxylase Inhibition Assay
-
Enzyme Preparation: Phenylalanine hydroxylase is purified from a suitable source, typically rat liver, through standard biochemical techniques such as chromatography.
-
Reaction Mixture: The assay is conducted in a reaction mixture containing:
-
Buffer solution to maintain optimal pH.
-
Phenylalanine (the substrate).
-
A tetrahydropterin cofactor (e.g., 6,7-dimethyltetrahydropterin, DMPH4).
-
Catalase to prevent degradation of the cofactor.
-
The test compound (this compound or its derivative) at varying concentrations.
-
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is then incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination: The reaction is stopped, typically by the addition of an acid (e.g., trichloroacetic acid).
-
Quantification of Product: The amount of product formed (tyrosine) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the general workflow for evaluating enzyme inhibitors.
Caption: Mechanism of this compound as a tyrosine hydroxylase inhibitor.
Caption: General workflow for comparing enzyme inhibitor efficacy.
Conclusion and Future Directions
While this compound has been identified as a noteworthy enzyme inhibitor, the direct comparative efficacy of its stereoisomers remains an unexplored area of research. The available data on this compound derivatives strongly suggest that structural modifications, including stereochemistry, are likely to have a profound impact on its biological activity. Future research should focus on the stereoselective synthesis and biological evaluation of individual this compound isomers to fully elucidate their therapeutic potential. Such studies would provide invaluable insights for the rational design of more potent and selective enzyme inhibitors.
A Comparative Guide to Oudenone and Other Tyrosine Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and mechanistic comparison of Oudenone with other known inhibitors of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. The information is intended to assist researchers in evaluating this compound's potential in drug development and related scientific investigations.
Comparative Analysis of Inhibitor Potency
| Inhibitor | Target Enzyme | Potency (IC50/Ki) | Notes |
| This compound | Phenylalanine Hydroxylase | 50% inhibition at 2.3 x 10-3 M [1] | Data for tyrosine hydroxylase is not specified. Inhibition is competitive with the tetrahydropterin cofactor.[1] |
| Apomorphine | Tyrosine Hydroxylase | IC50: 0.1-1 µM[2] | Potency is dependent on the concentration of the cofactor tetrahydrobiopterin (BH4).[2] |
| CHIR99021 | Tyrosine Hydroxylase | IC50: 8.16 µM (in striatal minces)[3] | Inhibition was observed in tissue minces, suggesting it may not be a direct inhibitor of the isolated enzyme.[3] |
| 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Tyrosine Hydroxylase | More potent than dopamine or L-DOPA[4] | A toxic metabolite of dopamine that covalently modifies and inhibits the enzyme.[4] |
| Norepinephrine | Tyrosine Hydroxylase | IC50: 2.3 µM[4] | An endogenous catecholamine that provides feedback inhibition.[4] |
| L-DOPA | Tyrosine Hydroxylase | IC50: 35 µM[4] | The product of the reaction catalyzed by tyrosine hydroxylase, also acts as a feedback inhibitor.[4] |
Experimental Protocols
In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds like this compound against tyrosine hydroxylase.
Materials:
-
Purified or recombinant tyrosine hydroxylase
-
L-tyrosine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Iron (II) sulfate
-
Inhibitor compound (e.g., this compound)
-
Phosphate buffer (pH 6.8-7.2)
-
Perchloric acid (to stop the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection[5]
Procedure:
-
Enzyme Preparation: Prepare a solution of tyrosine hydroxylase in cold phosphate buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, catalase, iron (II) sulfate, and the inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add L-tyrosine and BH4 to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a small volume of perchloric acid.
-
Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the product, L-DOPA, using HPLC with electrochemical detection.[5]
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in the dopamine synthesis pathway. This pathway is crucial for the production of neurotransmitters like dopamine, norepinephrine, and epinephrine.
Caption: Dopamine synthesis pathway and points of inhibition.
The diagram above illustrates the conversion of L-Phenylalanine to Epinephrine. Tyrosine hydroxylase catalyzes the conversion of L-Tyrosine to L-DOPA, which is the rate-limiting step in this pathway. This compound and other tyrosine hydroxylase inhibitors block this step, thereby reducing the downstream production of dopamine, norepinephrine, and epinephrine. Dopamine itself can also regulate its own synthesis through feedback inhibition of tyrosine hydroxylase.
Experimental Workflow for Assessing this compound's Effect
Caption: Experimental workflow for tyrosine hydroxylase inhibition assay.
This workflow diagram provides a step-by-step representation of the experimental process for determining the inhibitory effect of this compound on tyrosine hydroxylase activity, from preparation of reagents to data analysis.
References
- 1. Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of striatal tyrosine hydroxylase by low concentrations of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition and Covalent Modification of Tyrosine Hydroxylase by 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Oudenone: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, handling and disposing of compounds like Oudenone requires adherence to strict protocols to mitigate risks. This guide provides essential information and a step-by-step operational plan for the safe disposal of this compound, grounded in established best practices for hazardous waste management.
Key Chemical and Safety Data for this compound
| Property | Data | Reference |
| Chemical Name | 2-[(5S)-5-Propyloxolan-2-ylidene]cyclopentane-1,3-dione | [3] |
| CAS Number | 31323-50-9 | [2][3] |
| Molecular Formula | C₁₂H₁₆O₃ | [2][3][4] |
| Molar Mass | 208.25 g/mol | [2][3][4] |
| Appearance | Not explicitly stated, general for similar compounds: solid form. | General laboratory chemical information. |
| Primary Hazard | For R&D use only. Not for medicinal, household or other use. | [2] |
| Personal Protective Equipment (PPE) | Chemical impermeable gloves, lab coat, safety goggles. | [2] |
| First Aid Measures | Move to fresh air if inhaled; wash with soap and water on skin contact; rinse eyes with pure water for at least 15 minutes; rinse mouth with water if ingested and seek immediate medical attention. | [2] |
| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [2] |
Step-by-Step this compound Disposal Protocol
The following protocol is a general guideline based on best practices for the disposal of hazardous chemical waste. Crucially, all laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations. [5][6]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]
-
Conduct all waste handling and segregation activities within a well-ventilated area, such as a chemical fume hood.[5]
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5]
-
Collect this compound waste in a designated, properly labeled, and sealed waste container.[5]
3. Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label should include the chemical name "this compound," its CAS number (31323-50-9), and any relevant hazard pictograms.[5]
4. Waste Accumulation:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.[5]
5. Disposal Request and Collection:
-
Once the waste container is full or no longer needed, submit a chemical waste pickup request to your institution's EHS department.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[5][6]
-
Your EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.[5]
6. Accidental Release Measures:
-
In case of a spill, avoid dust formation and breathing vapors, mist, or gas.[2]
-
Ensure adequate ventilation and remove all sources of ignition.[2]
-
Evacuate personnel to a safe area.[2]
-
Collect the spillage for disposal in a suitable, closed container.[2]
-
Prevent the chemical from entering drains, as discharge into the environment must be avoided.[2]
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
- 1. This compound K | C12H16KO3+ | CID 5458488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. GSRS [precision.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
